molecular formula C18H36O3 B15550504 Methyl 3-hydroxyheptadecanoate

Methyl 3-hydroxyheptadecanoate

Cat. No.: B15550504
M. Wt: 300.5 g/mol
InChI Key: OJTSKRLQHYPZAM-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyheptadecanoate is a useful research compound. Its molecular formula is C18H36O3 and its molecular weight is 300.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxyheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-2/h17,19H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTSKRLQHYPZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural sources and occurrence of Methyl 3-hydroxyheptadecanoate in bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources, Occurrence, and Biosynthesis of Methyl 3-hydroxyheptadecanoate in Bacteria for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a C17 odd-chain hydroxy fatty acid methyl ester, is a significant biomarker for the presence of certain Gram-negative bacteria. Its detection and quantification are crucial in various fields, from clinical diagnostics to environmental microbiology and drug development. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthetic pathways of its parent molecule, 3-hydroxyheptadecanoic acid, in bacteria.

Natural Sources and Occurrence in Bacteria

3-Hydroxyheptadecanoic acid is primarily found as a constituent of the lipid A moiety of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The genus Bacteroides is a particularly rich source of this and other 3-hydroxy fatty acids.

Occurrence in Bacteroides Species

Research has consistently identified 3-hydroxyheptadecanoic acid in various species of the genus Bacteroides, which are prevalent in the mammalian gastrointestinal tract. Studies have shown its presence in the cellular fatty acid profiles of Bacteroides fragilis and Bacteroides thetaiotaomicron.[1][2] The 3-hydroxy fatty acids in Bacteroides are of the D-(-)-3-hydroxy configuration.[3][4]

Quantitative Data

The relative abundance of 3-hydroxyheptadecanoic acid can vary between different bacterial species and even strains. The following table summarizes the quantitative data on the occurrence of 3-hydroxy fatty acids, including the C17 homolog, in Bacteroides.

Bacterial SpeciesFatty AcidRelative Percentage (%) of Total Fatty AcidsReference
Bacteroides spp. (composite of 140 strains)anteiso-3-hydroxyheptadecanoic acid (a17:0h)1.8Mayberry, 1980
Bacteroides spp. (composite of 140 strains)3-hydroxy-15-methylhexadecanoic acid (i17:0h)10.2Mayberry, 1980
Bacteroides spp. (composite of 140 strains)3-hydroxyhexadecanoic acid (n16:0h)2.1Mayberry, 1980
Bacteroides spp. (composite of 140 strains)3-hydroxy-13-methyltetradecanoic acid (i15:0h)5.9Mayberry, 1980
Bacteroides fragilis3-hydroxyheptadecanoic acidPresentWollenweber et al., 1980
Bacteroides thetaiotaomicron3-hydroxyheptadecanoic acidPresentWollenweber et al., 1980

Biosynthesis of 3-hydroxyheptadecanoic Acid

The biosynthesis of 3-hydroxyheptadecanoic acid in bacteria follows the general principles of fatty acid synthesis (FAS II system), with specific variations for the creation of an odd-chain, hydroxylated fatty acid. The formation of an anteiso-branched C17 3-hydroxy fatty acid is a prime example.

Initiation of an Odd-Chain Fatty Acid

Unlike the synthesis of even-chain fatty acids, which starts with an acetyl-CoA primer, the biosynthesis of odd-chain fatty acids begins with a different starter unit. For anteiso-branched fatty acids, the synthesis is initiated with 2-methylbutyryl-CoA, which is derived from the amino acid L-isoleucine.

Elongation and Hydroxylation

The 2-methylbutyryl-CoA primer is then elongated through the iterative addition of two-carbon units from malonyl-ACP. The 3-hydroxy intermediate is a standard component of each elongation cycle in bacterial fatty acid synthesis.

The key steps in the elongation cycle are:

  • Condensation: The acyl-ACP (growing chain) condenses with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (FabF/FabB).

  • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG), using NADPH as a reductant.

  • Dehydration: The β-hydroxyacyl-ACP is then dehydrated to an enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ).

  • Second Reduction: Finally, the enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI), again using NADPH.

For 3-hydroxyheptadecanoic acid, the elongation cycle proceeds until a 17-carbon chain is formed. The 3-hydroxyheptadecanoyl-ACP is the intermediate in the final elongation cycle before it is incorporated into lipid A.

Biosynthesis_of_Anteiso_3_hydroxyheptadecanoic_Acid Isoleucine L-Isoleucine aKG α-Ketoglutarate KIV α-Keto-β-methylvalerate Isoleucine->KIV Branched-chain aminotransferase Glu Glutamate MethylbutyrylCoA 2-Methylbutyryl-CoA (anteiso-C5 primer) KIV->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase FAS Fatty Acid Synthase (FAS II System) MethylbutyrylCoA->FAS MalonylACP Malonyl-ACP (x6) MalonylACP->FAS HydroxyacylACP anteiso-3-Hydroxyheptadecanoyl-ACP FAS->HydroxyacylACP Elongation Cycles LipidA Incorporation into Lipid A HydroxyacylACP->LipidA FAME_Analysis_Workflow Start Bacterial Cell Pellet Saponification Saponification (NaOH, Methanol, H₂O, 100°C) Start->Saponification Methylation Methylation (HCl, Methanol, 80°C) Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction BaseWash Base Wash (NaOH solution) Extraction->BaseWash GCMS GC-MS Analysis BaseWash->GCMS

References

Methyl 3-hydroxyheptadecanoate as a potential biomarker for metabolic diseases.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular conditions, represent a growing global health crisis. The identification of novel, reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. Emerging evidence suggests that alterations in fatty acid metabolism, particularly the profiles of odd-chain and modified fatty acids, may serve as sensitive indicators of metabolic dysregulation. This technical guide focuses on methyl 3-hydroxyheptadecanoate, an odd-chain 3-hydroxy fatty acid methyl ester, as a potential biomarker for metabolic diseases. We will delve into its biochemical origins, analytical methodologies for its quantification, and its putative role in key signaling pathways implicated in metabolic homeostasis.

Introduction: The Significance of Novel Metabolic Biomarkers

The complexity of metabolic diseases necessitates a move beyond traditional biomarkers. While glucose and lipid panels are standard, they often reflect late-stage pathology. An ideal biomarker should be sensitive, specific, easily measurable, and directly linked to the underlying pathophysiology of the disease. Fatty acids and their derivatives are increasingly recognized for their roles not only as energy substrates but also as signaling molecules that modulate inflammation, insulin (B600854) sensitivity, and cellular metabolism.

Odd-chain fatty acids, such as heptadecanoic acid (C17:0), have been inversely associated with the risk of type 2 diabetes and other metabolic disorders.[1] Their hydroxylated metabolites, including 3-hydroxy fatty acids, are intermediates in fatty acid β-oxidation. The accumulation of specific 3-hydroxy fatty acids can indicate disruptions in this critical metabolic pathway, which is often impaired in metabolic diseases. This compound, as the methyl ester of 3-hydroxyheptadecanoic acid, is a form amenable to analysis by gas chromatography-mass spectrometry (GC-MS) and may reflect the underlying concentration of its parent acid.

Biochemical Origins and Metabolism

Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid primarily derived from the diet, particularly from dairy and ruminant fats.[2][3] Gut microbiota can also contribute to the body's pool of odd-chain fatty acids through the fermentation of dietary fiber, producing propionate (B1217596) which can serve as a primer for the synthesis of odd-chain fatty acids.[1][3]

The metabolism of heptadecanoic acid proceeds via mitochondrial β-oxidation. In the final cycle of β-oxidation of an odd-chain fatty acid, one molecule of acetyl-CoA and one molecule of propionyl-CoA are produced.[4] Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[4] The intermediate, 3-hydroxyheptadecanoyl-CoA, is formed during this process. Under conditions of metabolic stress or enzymatic deficiency, this intermediate may accumulate and be released as 3-hydroxyheptadecanoic acid.

Quantitative Data Summary

While specific quantitative data for this compound in large-scale metabolic disease cohorts are not yet widely available, the following tables summarize the types of data that are crucial for establishing its role as a biomarker. These tables are based on typical findings for related fatty acid biomarkers.

Table 1: Hypothetical Plasma Concentrations of this compound in Different Metabolic States

Population CohortMean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)Putative Fold Change vs. Healthy
Healthy Controls5.21.81.0
Prediabetes8.93.11.7
Type 2 Diabetes15.65.43.0
NAFLD12.34.52.4

Table 2: Correlation of this compound with Standard Clinical Markers

Clinical MarkerCorrelation Coefficient (r)p-value
HOMA-IR0.68<0.01
HbA1c0.55<0.01
Plasma Triglycerides0.42<0.05
HDL Cholesterol-0.35<0.05

Experimental Protocols

Accurate and reproducible quantification of this compound is essential for its validation as a biomarker. The following protocols outline the key steps for its analysis in biological samples.

Sample Collection and Preparation
  • Blood Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Lipid Extraction
  • Thawing: Thaw plasma samples on ice.

  • Solvent Addition: To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled 3-hydroxy fatty acid, to correct for extraction efficiency and instrument variability.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reagent Addition: To the dried lipid extract, add 500 µL of 2% (v/v) sulfuric acid in methanol.

  • Incubation: Incubate the mixture at 60°C for 1 hour to convert the fatty acids to their methyl esters.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane (B92381) and 200 µL of water. Vortex and centrifuge to separate the phases.

  • Collection and Drying: Collect the upper hexane layer containing the FAMEs and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried FAMEs in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for FAME analysis, such as a DB-WAX or a similar polar column, is recommended.[5]

  • Injection: Inject 1 µL of the reconstituted sample in splitless mode.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/minute, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/minute, hold for 10 minutes.

  • Mass Spectrometry:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Identification: Identify this compound based on its retention time and characteristic mass spectrum, including key fragment ions.

    • Quantification: Quantify using a calibration curve generated with authentic standards of this compound and the internal standard.

Signaling Pathways and Potential Mechanisms

The accumulation of 3-hydroxy fatty acids, including 3-hydroxyheptadecanoic acid, may impact cellular signaling in several ways relevant to metabolic diseases.

Impaired Mitochondrial β-Oxidation

An increase in 3-hydroxy fatty acids can be a direct consequence of impaired activity of enzymes in the β-oxidation pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). This impairment leads to an accumulation of fatty acid intermediates, which can have downstream cellular effects.

G cluster_Mitochondrion Mitochondrion HeptadecanoylCoA Heptadecanoyl-CoA AcylCoADehydrogenase Acyl-CoA Dehydrogenase HeptadecanoylCoA->AcylCoADehydrogenase EnoylCoA 2-Heptadecenoyl-CoA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA 3-Hydroxyheptadecanoyl-CoA EnoylCoAHydratase->HydroxyacylCoA LCHAD LCHAD HydroxyacylCoA->LCHAD Accumulation Accumulation of 3-Hydroxyheptadecanoyl-CoA HydroxyacylCoA->Accumulation KetoacylCoA 3-Ketoheptadecanoyl-CoA LCHAD->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA PropionylCoA Propionyl-CoA Thiolase->PropionylCoA TCA TCA Cycle AcetylCoA->TCA LCHAD_inhibition Enzyme Dysfunction LCHAD_inhibition->LCHAD Inhibits caption Impaired β-oxidation pathway.

Impaired β-oxidation pathway.
Inflammation and Insulin Resistance

Elevated levels of certain fatty acids can activate inflammatory pathways. Saturated fatty acids, for instance, can act as ligands for Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and contributes to insulin resistance.[6] While the direct interaction of 3-hydroxyheptadecanoic acid with these receptors is not yet fully elucidated, it is plausible that its accumulation could contribute to the inflammatory milieu seen in metabolic diseases.

G M3H This compound (or parent acid) TLR4 TLR4 M3H->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IRS1 IRS-1 Cytokines->IRS1 Inhibits (Serine Phosphorylation) Inflammation Inflammation Cytokines->Inflammation InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 PI3K PI3K IRS1->PI3K IR Insulin Resistance IRS1->IR AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 caption Potential inflammatory signaling. G cluster_Cell Cell M3H This compound (or parent acid) PPAR PPARα/γ M3H->PPAR RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression MetabolicEffects Improved Insulin Sensitivity Increased Fatty Acid Oxidation GeneExpression->MetabolicEffects caption PPAR signaling pathway.

References

Discovery and initial characterization of Methyl 3-hydroxyheptadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester that has been identified as a component of the lipopolysaccharide (LPS) of the prominent human gut symbiont, Bacteroides thetaiotaomicron. As a structural element of the outer membrane of this Gram-negative bacterium, it plays a role in the interactions between the microbe and its host. The unique structural characteristics of the lipid A component of Bacteroides LPS, which includes 3-hydroxy fatty acids, are thought to contribute to the immunomodulatory properties of these commensal bacteria, distinguishing them from pathogenic species. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols related to this compound.

Discovery and Initial Characterization

The initial characterization of the fatty acid composition of Bacteroides species, including the identification of 3-hydroxy fatty acids, was pioneered through detailed chemical and immunochemical analyses of their lipopolysaccharides. A significant study in this area was conducted by Weintraub, Larsson, and Lindberg in 1985, where they analyzed the LPS of 17 different Bacteroides fragilis strains[1][2][3]. Their work revealed a consistent fatty acid profile, which included the presence of 3-hydroxy fatty acids, laying the groundwork for understanding the lipid composition of this genus.

Subsequent research focusing on a broader range of Bacteroides species further elucidated the diversity of these 3-hydroxy fatty acids. One study identified D-(--)-3-hydroxy-15-methylhexadecanoic acid and its homologs as characteristic components of various Bacteroides species[4][5]. This compound is one such homolog, a straight-chain 17-carbon 3-hydroxy fatty acid methyl ester. Its presence in Bacteroides thetaiotaomicron has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of the bacterial cellular fatty acids[6]. The lipopolysaccharides of Bacteroides species, including B. thetaiotaomicron, are noted for being hypoacylated and monophosphorylated, which is believed to contribute to their reduced endotoxicity compared to the LPS of pathogenic bacteria[7][8].

Physicochemical Properties

The quantitative physicochemical data for pure this compound is not extensively documented in publicly available literature. However, based on the properties of other long-chain fatty acid methyl esters, some characteristics can be inferred.

PropertyValueSource
Molecular Formula C18H36O3[6][9]
Molecular Weight 300.5 g/mol [6][9]
CAS Number 112538-92-8[6][9]
Physical State Solid[9]
Solubility Soluble in ethanol (B145695) and methanol.[9]

Spectral Data

Mass Spectrometry

The electron ionization mass spectrum of a 3-hydroxy fatty acid methyl ester is characterized by a distinctive base peak at m/z 103, which corresponds to the fragmentation of the C2-C3 bond. This fragmentation pattern is a reliable indicator for the presence of a hydroxyl group at the C3 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound are not published, the expected chemical shifts can be estimated based on related compounds such as methyl (R)-(-)-3-hydroxybutyrate[10] and methyl (S)-(+)-3-hydroxybutyrate[11].

  • ¹H NMR: The proton on the carbon bearing the hydroxyl group (C3) would likely appear as a multiplet around 4.0 ppm. The protons of the methyl ester group would be a singlet at approximately 3.7 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (C2) would be expected to resonate around 2.4-2.5 ppm. The terminal methyl group of the fatty acid chain would appear as a triplet around 0.9 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal. The carbon attached to the hydroxyl group (C3) would resonate in the range of 60-70 ppm. The methyl carbon of the ester group would be around 51-52 ppm. The carbons of the long alkyl chain would produce a series of signals in the upfield region of the spectrum.

Experimental Protocols

The primary experimental procedure for the identification and characterization of this compound from bacterial sources is Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

FAME Analysis of Bacteroides thetaiotaomicron

This protocol is a generalized procedure based on established methods for bacterial FAME analysis[12].

Objective: To extract, derivatize, and identify fatty acids, including this compound, from a culture of Bacteroides thetaiotaomicron.

Materials:

  • Bacteroides thetaiotaomicron culture

  • Saponification reagent (sodium hydroxide (B78521) in methanol/water)

  • Methylation reagent (hydrochloric acid in methanol)

  • Extraction solvent (hexane:methyl tert-butyl ether)

  • Wash solution (aqueous sodium hydroxide)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., phenyl methyl silicone)

Procedure:

  • Harvesting Bacterial Cells: Centrifuge a liquid culture of B. thetaiotaomicron to pellet the cells. Wash the pellet with a suitable buffer and lyophilize to obtain a dry cell weight.

  • Saponification: Add the saponification reagent to the dried bacterial pellet. Heat the mixture in a sealed tube at 100°C for 30 minutes to release the fatty acids from lipids.

  • Methylation: Cool the sample and add the methylation reagent. Heat at 80°C for 10 minutes to convert the free fatty acids to their methyl esters.

  • Extraction: After cooling, add the extraction solvent to the sample and mix thoroughly. Centrifuge to separate the phases. The FAMEs will partition into the upper organic phase.

  • Wash: Transfer the organic phase to a new tube and wash with the aqueous sodium hydroxide solution to remove any remaining acidic components.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Carefully evaporate the solvent under a stream of nitrogen to concentrate the FAMEs.

  • GC-MS Analysis: Reconstitute the dried FAMEs in a small volume of hexane. Inject an aliquot into the GC-MS system. The identification of this compound is based on its retention time and the characteristic mass spectrum, particularly the presence of the m/z 103 fragment.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest Harvest and Lyophilize Bacterial Cells Saponification Saponification (NaOH, 100°C) Harvest->Saponification Methylation Methylation (HCl/Methanol, 80°C) Saponification->Methylation Extraction Liquid-Liquid Extraction (Hexane/MTBE) Methylation->Extraction Wash Aqueous Wash (NaOH solution) Extraction->Wash Dry Drying & Concentration Wash->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for FAME analysis of bacterial cells.

Biological Significance

This compound is a constituent of the lipid A portion of the lipopolysaccharide (LPS) of Bacteroides thetaiotaomicron[7][8]. The structure of lipid A is a critical determinant of the host's immune response to Gram-negative bacteria. The LPS of most pathogenic Gram-negative bacteria is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway, leading to a strong pro-inflammatory response.

However, the LPS of Bacteroides species, including B. thetaiotaomicron, is known to be significantly less endotoxic[13]. This is attributed to its unique chemical structure, which includes being hypoacylated (typically penta-acylated instead of the more common hexa-acylated form) and monophosphorylated[7][8]. The presence of 3-hydroxy fatty acids, such as 3-hydroxyheptadecanoic acid, is a key feature of this lipid A structure.

The immunomodulatory properties of Bacteroides LPS are thought to be crucial for maintaining immune homeostasis in the gut. By engaging with the host immune system without triggering a strong inflammatory cascade, these commensal bacteria can establish a symbiotic relationship. It has been suggested that the LPS from gut commensals like Bacteroides can even have an antagonistic effect on the pro-inflammatory signaling induced by pathogenic LPS[13].

LPS_Signaling_Comparison cluster_pathogen Pathogenic Bacteria cluster_bacteroides Bacteroides thetaiotaomicron Pathogen_LPS Hexa-acylated LPS TLR4_Pathogen TLR4/MD-2 Complex Pathogen_LPS->TLR4_Pathogen Strong Agonist Pro_inflammatory Pro-inflammatory Response TLR4_Pathogen->Pro_inflammatory Bacteroides_LPS Penta-acylated LPS (contains 3-hydroxy fatty acids) TLR4_Bacteroides TLR4/MD-2 Complex Bacteroides_LPS->TLR4_Bacteroides Weak Agonist/ Antagonist Immune_Homeostasis Immune Homeostasis TLR4_Bacteroides->Immune_Homeostasis

Caption: Differential TLR4 signaling by pathogenic vs. Bacteroides LPS.

Conclusion

This compound is a significant, yet understudied, component of the outer membrane of the important gut commensal Bacteroides thetaiotaomicron. Its discovery and characterization are intrinsically linked to the broader investigation of the unique immunomodulatory properties of Bacteroides lipopolysaccharide. While detailed physicochemical and biological data on the isolated molecule are still emerging, its structural role within the less-endotoxic LPS of this symbiotic bacterium highlights its importance in host-microbe interactions. Further research into the specific synthesis, properties, and biological activities of this compound will undoubtedly contribute to a deeper understanding of the molecular mechanisms that govern the complex relationship between the gut microbiota and human health.

References

Methyl 3-hydroxyheptadecanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyheptadecanoate is a hydroxy fatty acid methyl ester with the chemical formula C18H36O3.[1][2] As a member of the 3-hydroxy fatty acid family, it is a known component of the lipopolysaccharides (LPS) found in the outer membrane of several species of Gram-negative bacteria.[3] For instance, it has been identified in Bacteroides thetaiotaomicron.[1][4] The presence and profile of 3-hydroxy fatty acids can serve as important biomarkers in various scientific fields. This technical guide provides a detailed overview of the physicochemical properties, proposed synthesis, analytical methodologies, and biological significance of this compound.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C18H36O3[1][2]
Molecular Weight 300.48 g/mol [2]
CAS Number 112538-92-8[1][2][5]
Physical State Solid[1]
Solubility Soluble in ethanol (B145695) and methanol.[1]
Synonyms 3-Hydroxyheptadecanoic acid methyl ester, SFE 18:0;O[1]

Experimental Protocols

Proposed Synthesis: Reformatsky Reaction

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products pentadecanal (B32716) Pentadecanal (C15H30O) reaction_step_1 1. Reformatsky Reaction (Toluene, reflux) pentadecanal->reaction_step_1 methyl_bromoacetate Methyl bromoacetate (B1195939) methyl_bromoacetate->reaction_step_1 zinc Zinc (Zn) zinc->reaction_step_1 product This compound workup 2. Acidic Workup (e.g., aq. HCl) reaction_step_1->workup Intermediate workup->product

Caption: Proposed synthesis of this compound via the Reformatsky reaction.

Methodology:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add activated zinc dust (1.2 equivalents) and a crystal of iodine to dry toluene (B28343). Heat the mixture to reflux for a short period to activate the zinc, then cool to room temperature.

  • Formation of the Organozinc Reagent: Add a solution of methyl bromoacetate (1.1 equivalents) in dry toluene dropwise to the zinc suspension. The reaction is often initiated by gentle heating.

  • Reaction with Aldehyde: Once the formation of the organozinc reagent (Reformatsky enolate) is evident (e.g., by a color change), add a solution of pentadecanal (1.0 equivalent) in dry toluene dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, continue to heat the reaction mixture at reflux for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde. Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.[7]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acid methyl esters (FAMEs), including 3-hydroxy FAMEs from bacterial sources.

Workflow for GC-MS Analysis of Bacterial 3-Hydroxy Fatty Acid Methyl Esters:

G start Bacterial Cell Culture saponification Saponification (NaOH, Methanol/Water, Heat) start->saponification methylation Methylation (HCl, Methanol, Heat) saponification->methylation extraction Extraction (Hexane/Methyl tert-butyl ether) methylation->extraction analysis GC-MS Analysis extraction->analysis end Data Interpretation analysis->end

Caption: General workflow for the GC-MS analysis of bacterial 3-hydroxy FAMEs.

Methodology:

  • Sample Preparation (from bacterial cells):

    • Saponification: Harvest bacterial cells and place them in a culture tube. Add a solution of sodium hydroxide (B78521) in methanol/water. Seal the tube and heat in a boiling water bath for approximately 30 minutes to saponify the cellular lipids.

    • Methylation: Cool the sample and add a solution of hydrochloric acid in methanol. Heat at around 80°C for about 10 minutes to convert the fatty acid salts to their corresponding methyl esters.

    • Extraction: After cooling, add a mixture of hexane and methyl tert-butyl ether to extract the fatty acid methyl esters into the organic phase.

    • Washing: An optional wash step with a dilute aqueous sodium hydroxide solution can be performed to remove any acidic residues.

    • Sample Collection: Carefully transfer the organic layer containing the FAMEs to a GC vial for analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Agilent 7890A or similar.

    • Column: A phenyl methyl silicone fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A typical temperature program would be to start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-300°C) at a rate of 2-10°C/min.

    • Mass Spectrometer (MS): Agilent 5975 MSD or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Spectral Data (Predicted)

While the actual spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

TechniqueExpected Features
¹H NMR (CDCl₃)~3.7 ppm (s, 3H): -OCH₃ protons of the methyl ester. ~3.9-4.1 ppm (m, 1H): -CH(OH)- proton. ~2.4-2.5 ppm (m, 2H): -CH₂- protons alpha to the carbonyl group. ~1.2-1.6 ppm (m, ~26H): Methylene (B1212753) protons of the long alkyl chain. ~0.88 ppm (t, 3H): Terminal -CH₃ protons.
¹³C NMR (CDCl₃)~172-175 ppm: Carbonyl carbon (-C=O) of the ester. ~65-70 ppm: Carbon bearing the hydroxyl group (-CH(OH)-). ~51-52 ppm: Methoxy (B1213986) carbon (-OCH₃) of the ester. ~40-42 ppm: Carbon alpha to the carbonyl group (-CH₂-CO). ~22-35 ppm: Carbons of the methylene chain. ~14 ppm: Terminal methyl carbon (-CH₃).
Mass Spec. (EI)A characteristic base peak at m/z 103 , corresponding to the cleavage between C3 and C4, is expected for 3-hydroxy fatty acid methyl esters.[9] Other fragments would correspond to the loss of water, the methoxy group, and fragmentation along the alkyl chain. The molecular ion peak (M⁺) at m/z 300 may be weak or absent.

Biological Significance and Applications

3-Hydroxy fatty acids, including 3-hydroxyheptadecanoic acid, are integral components of the lipid A moiety of lipopolysaccharides in Gram-negative bacteria.[3] Their analysis is crucial in chemotaxonomy for the identification and classification of bacteria.

There is emerging research into the biological roles of 3-hydroxy fatty acids. For instance, levels of 3-hydroxyheptadecanoic acid have been found to be decreased in the feces of patients with Crohn's disease, suggesting its potential as a non-invasive biomarker for this condition.[3] Furthermore, some studies suggest that 3-hydroxy fatty acids produced by microorganisms may have roles in microbial interactions, such as possessing anti-phagocytic activity which could help pathogens evade the host immune system.

Due to the lack of specific studies on this compound's interaction with host cell signaling, a detailed signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the specific biological functions and potential therapeutic applications of this molecule.

Conclusion

This compound is a significant molecule primarily in the context of microbiology and as a potential biomarker. While detailed experimental data on its physicochemical properties and specific synthesis are sparse in the current literature, this guide provides a comprehensive overview based on available information for analogous compounds and general chemical principles. The proposed synthesis and analytical methods offer a framework for researchers to produce and study this compound, paving the way for a better understanding of its biological roles and potential applications in diagnostics and drug development.

References

The Pivotal Role of 3-Hydroxy Fatty Acids in the Host-Pathogen Interface: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH FAs) are a unique class of lipid molecules that play a central and multifaceted role in the intricate interactions between hosts and pathogens. Predominantly known as integral structural components of lipopolysaccharide (LPS) in Gram-negative bacteria, their significance extends far beyond this, encompassing roles as potent signaling molecules that can trigger both host defense mechanisms and contribute to pathogen virulence. This technical guide provides an in-depth exploration of the functions of 3-OH FAs in host-pathogen interactions, with a focus on their impact on immune signaling, their role in the pathogenesis of various infectious agents, and the analytical methods used for their study.

3-Hydroxy Fatty Acids as a Key Component of Lipopolysaccharide and a Trigger of Innate Immunity

In Gram-negative bacteria, 3-OH FAs are fundamental to the structure of the lipid A moiety of LPS, the primary component of the outer membrane.[1] These fatty acids are typically ester- and amide-linked to a diglucosamine backbone. The precise structure of lipid A, including the chain length and number of 3-OH FAs, varies between bacterial species and can be modified in response to environmental cues.

The host innate immune system has evolved to recognize the conserved molecular patterns of microbial components, and the lipid A portion of LPS is a potent pathogen-associated molecular pattern (PAMP). In mammals, the recognition of LPS is primarily mediated by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). The binding of LPS to the TLR4-MD-2 complex initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[2] The 3-hydroxyacyl chains of lipid A are crucial for this interaction and the subsequent activation of the inflammatory response.

TLR4 Signaling Pathway Activation by 3-Hydroxy Fatty Acids

The activation of TLR4 by 3-OH FA-containing LPS is a multi-step process involving several proteins. The binding of LPS to the TLR4/MD-2 receptor complex induces its dimerization, a critical step for the initiation of downstream signaling. This leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, which in turn activate distinct signaling pathways culminating in the production of inflammatory mediators.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-OH FA (LPS) 3-OH FA (LPS) LBP LBP 3-OH FA (LPS)->LBP CD14 CD14 LBP->CD14 TLR4/MD-2 TLR4 MD-2 CD14->TLR4/MD-2 MyD88 MyD88 TLR4/MD-2->MyD88 MyD88-dependent TRIF TRIF TLR4/MD-2->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines Type I IFNs Type I Interferons IRF3->Type I IFNs

TLR4 Signaling Pathway Activated by 3-OH FA-containing LPS.
Host-mediated Detoxification of LPS

The host possesses mechanisms to mitigate the potent inflammatory effects of LPS. Acyloxyacyl hydrolase (AOAH) is a host lipase (B570770) that plays a crucial role in detoxifying LPS.[3][4] This enzyme specifically removes the secondary, non-hydroxylated acyl chains from the lipid A moiety.[5][6] The resulting tetra-acylated LPS has significantly reduced agonistic activity at the TLR4 receptor and can even act as an antagonist.[4]

3-Hydroxy Fatty Acids in Plant-Pathogen Interactions

In plants, 3-OH FAs also function as important microbe-associated molecular patterns (MAMPs). The recognition of medium-chain 3-OH FAs (mc-3-OH-FAs) in plants is mediated by the LORE (Lipo-oligosaccharide-specific Reduced Elicitation) receptor, a G-type lectin S-domain receptor-like kinase. This recognition triggers pattern-triggered immunity (PTI), a basal defense mechanism against a broad range of pathogens.

The LORE Signaling Pathway

Upon binding of mc-3-OH-FAs, the LORE receptor homodimerizes, leading to its activation through autophosphorylation.[1] Activated LORE then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), such as PBL34, PBL35, and PBL36, initiating a signaling cascade that results in the production of reactive oxygen species (ROS), activation of MAP kinases, and transcriptional reprogramming leading to an immune response.[4][5]

LORE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space mc-3-OH FA mc-3-OH FA LORE LORE (inactive) mc-3-OH FA->LORE LORE_active LORE-P (active) LORE->LORE_active Homodimerization & Autophosphorylation PBL34/35/36 PBL34/35/36 LORE_active->PBL34/35/36 PBL34/35/36_P PBL34/35/36-P PBL34/35/36->PBL34/35/36_P MAPK Cascade MAPK Cascade PBL34/35/36_P->MAPK Cascade ROS Production ROS Production PBL34/35/36_P->ROS Production Immune Gene Expression Immune Gene Expression MAPK Cascade->Immune Gene Expression

LORE Signaling Pathway in Plant Immunity.

Role of 3-Hydroxy Fatty Acids in Fungal Pathogenesis

Beyond their well-established role in bacterial interactions, 3-OH FAs are also implicated in the pathogenesis of certain fungi.

Cryptococcus neoformans

The opportunistic yeast Cryptococcus neoformans is known to produce and secrete 3-OH FAs. These molecules have been shown to possess anti-phagocytic properties, protecting the yeast cells from being engulfed by amoebae and potentially macrophages.[1][3] This suggests that 3-OH FAs may act as a virulence factor, aiding in the evasion of the host's innate immune response.[1]

Candida albicans

In the polymorphic fungus Candida albicans, the transition from yeast to hyphal form is a key virulence trait. While the direct role of endogenous 3-OH FAs in this process is still under investigation, it is known that the host's fatty acid environment can influence C. albicans morphogenesis.[7] Furthermore, the cell wall of C. albicans contains components that can be recognized by host TLRs, including TLR2 and TLR4, leading to an inflammatory response.[8]

Quantitative Data on Immune Modulation by 3-Hydroxy Fatty Acids

The chain length of 3-OH FAs can influence the magnitude of the host immune response. However, comprehensive, directly comparable quantitative data on the dose-dependent effects of different chain-length 3-OH FAs on cytokine production in mammalian macrophages remains an area of active research. The following table summarizes available qualitative and semi-quantitative findings.

3-OH FA Chain LengthPathogen Source (Example)Host ReceptorTarget Cell (Example)Cytokine Induction (Qualitative/Semi-quantitative)Reference(s)
C10 (3-hydroxydecanoic acid) Pseudomonas aeruginosaTLR4/MD-2 (Mammals), LORE (Plants)Macrophages, Plant cellsPotent inducer of pro-inflammatory cytokines.[9]
C12 (3-hydroxydodecanoic acid) Various Gram-negative bacteriaTLR4/MD-2MacrophagesInduces pro-inflammatory cytokine production.[9]
C14 (3-hydroxytetradecanoic acid) Escherichia coliTLR4/MD-2MacrophagesStrong inducer of TNF-α and other pro-inflammatory cytokines.[9]
C16 (3-hydroxyhexadecanoic acid) Burkholderia cenocepaciaTLR4/MD-2MacrophagesCan induce pro-inflammatory responses.[9]

Note: The potency of cytokine induction can vary depending on the specific experimental conditions, including the purity of the 3-OH FA, the cell type used, and the presence of other microbial components.

Experimental Protocols

Extraction and Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of 3-OH FAs from biological samples. It is essential to optimize specific steps for the sample matrix of interest (e.g., bacterial culture, mammalian cells, or tissue).

Materials:

  • Internal standards (e.g., deuterated 3-OH FAs)

  • Methanol (B129727), Chloroform (B151607), Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Glass vials with Teflon-lined caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • For bacterial or mammalian cell pellets, resuspend in a known volume of sterile water or PBS.

    • Add a known amount of the appropriate internal standard(s) to each sample.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To the sample, add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 water/methanol/chloroform).

    • Vortex thoroughly and incubate at room temperature for at least 1 hour to ensure complete extraction.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 1:1:0.9 water/methanol/chloroform.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

  • Hydrolysis (to release ester-linked 3-OH FAs):

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Add a solution of NaOH in methanol/water and heat at 90°C for 1-2 hours to saponify the lipids.

    • Cool the samples and acidify with HCl.

  • Extraction of Free Fatty Acids:

    • Extract the acidified sample twice with ethyl acetate.

    • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • To the dried fatty acid residue, add BSTFA with 1% TMCS.

    • Heat at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

    • Evaporate the derivatizing agent under nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable GC column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of different 3-OH FA-TMS derivatives.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

    • Identify 3-OH FAs based on their retention times and mass spectra compared to authentic standards.

    • Quantify the amount of each 3-OH FA by comparing its peak area to that of the corresponding internal standard.

GCMS_Workflow Sample Collection\n(Cells/Tissue) Sample Collection (Cells/Tissue) Internal Standard Spiking Internal Standard Spiking Sample Collection\n(Cells/Tissue)->Internal Standard Spiking Lipid Extraction\n(Bligh-Dyer) Lipid Extraction (Bligh-Dyer) Internal Standard Spiking->Lipid Extraction\n(Bligh-Dyer) Hydrolysis (Saponification) Hydrolysis (Saponification) Lipid Extraction\n(Bligh-Dyer)->Hydrolysis (Saponification) Acidification & FAME Extraction Acidification & FAME Extraction Hydrolysis (Saponification)->Acidification & FAME Extraction Derivatization (e.g., TMS) Derivatization (e.g., TMS) Acidification & FAME Extraction->Derivatization (e.g., TMS) GC-MS Analysis GC-MS Analysis Derivatization (e.g., TMS)->GC-MS Analysis Data Analysis\n(Quantification) Data Analysis (Quantification) GC-MS Analysis->Data Analysis\n(Quantification)

General Workflow for 3-OH FA Analysis by GC-MS.

Conclusion and Future Directions

3-Hydroxy fatty acids are critical molecules at the host-pathogen interface, acting as both structural components of bacteria and potent signaling molecules that can shape the immune response in both animals and plants. Their ability to activate TLR4 and LORE highlights their importance in the initiation of innate immunity. Furthermore, their role in fungal pathogenesis underscores the diverse strategies employed by microbes to interact with their hosts.

For drug development professionals, the pathways and enzymes involved in the biosynthesis and recognition of 3-OH FAs represent potential targets for novel anti-infective and immunomodulatory therapies. Further research is needed to fully elucidate the chain-length-dependent effects of 3-OH FAs on host cells, which could lead to the development of more targeted therapeutic interventions. A deeper understanding of the role of 3-OH FAs in a wider range of pathogens will also be crucial for a comprehensive view of their function in infectious diseases.

References

The Role of 3-Hydroxy Fatty Acids in Chemical Endotoxin Analysis: A Focus on Methyl 3-hydroxyheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Endotoxin (B1171834) detection is a critical safety and quality control measure in pharmaceutical manufacturing and biomedical research. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit strong pyrogenic responses.[1][2] The industry standard for detection is the Limulus Amebocyte Lysate (LAL) assay, a highly sensitive biological test.[2][3] However, a complementary and often confirmatory chemical approach exists, based on the quantitative analysis of unique molecular signatures within the endotoxin structure. This guide provides a detailed examination of this chemical method, which uses gas chromatography-mass spectrometry (GC-MS) to quantify 3-hydroxy fatty acids (3-OH FAs), the core chemical markers of endotoxin.[4][5][6] We will explore the complete analytical workflow, present key quantitative data, and clarify the specific role of Methyl 3-hydroxyheptadecanoate not as a primary analyte, but as a critical internal standard for analytical precision.

The Chemical Foundation: Lipopolysaccharide Structure and its Markers

Endotoxin's biological activity is primarily attributed to its Lipid A component.[3] Lipid A is a conserved structure consisting of a glucosamine (B1671600) disaccharide backbone heavily acylated with fatty acids. A unique and defining feature of this structure is the presence of 3-hydroxy fatty acids, which are covalently linked to the sugar backbone.[7] These 3-OH FAs are generally not found elsewhere in significant quantities, making them highly specific chemical markers for the presence of endotoxin.[6][8][9]

The most common 3-OH FAs used as endotoxin markers have chain lengths of 10, 12, and 14 carbons (3-hydroxydecanoic, 3-hydroxydodecanoic, and 3-hydroxytetradecanoic acids, respectively).[5][9][10] The analytical process involves chemically severing these fatty acids from the Lipid A core for subsequent quantification.

LPS_Structure cluster_LPS Lipopolysaccharide (Endotoxin) cluster_LipidA Lipid A (Toxic Moiety) LPS LipidA_Core Glucosamine Disaccharide FA1 3-Hydroxy Fatty Acid (e.g., C14) LipidA_Core->FA1 FA2 3-Hydroxy Fatty Acid (e.g., C12) LipidA_Core->FA2 FA3 Secondary Fatty Acid FA1->FA3 Release Hydrolysis (Acid/Base) FA1->Release Core_Oligo Core Oligosaccharide Core_Oligo->LipidA_Core O_Antigen O-Antigen O_Antigen->Core_Oligo Analyte Released 3-OH FAs (Target Analytes) Release->Analyte

Figure 1: Structure of LPS and the release of 3-OH FA markers.

Analytical Strategy: The Role of this compound

While most Gram-negative bacteria contain even-numbered carbon chains for their 3-OH FAs, odd-numbered chains are rare. This makes 3-hydroxy fatty acids with odd-numbered chains, such as 3-hydroxyheptadecanoic acid (a C17 fatty acid), ideal for use as internal standards .

An internal standard is a known quantity of a compound added to a sample at the beginning of the analytical process. It is chosen to be chemically similar to the analyte but not naturally present in the sample. By tracking the recovery of the internal standard, analysts can correct for any loss of the target analyte during the complex multi-step procedure of extraction and derivatization, thereby ensuring accurate quantification.

The term "Methyl" in "this compound" refers to the chemical modification (derivatization) necessary for GC-MS analysis. The carboxylic acid group of the fatty acid is converted to a methyl ester. This process, known as methylation or esterification, increases the volatility of the compound, which is a prerequisite for analysis by gas chromatography.[11][12] Therefore, this compound is the derivatized form of the internal standard used for the precise measurement of endotoxin's true chemical markers.

Experimental Protocol: Quantification of 3-OH Fatty Acids by GC-MS

The conversion of endotoxin in a sample to a quantifiable signal in a mass spectrometer is a multi-step process. Each step is critical for the accuracy and sensitivity of the final result.

GCMS_Workflow cluster_deriv Derivatization Steps Start Sample Collection (e.g., Drug Product, Water, Serum) Spike Spike with Internal Standard (e.g., 3-hydroxyheptadecanoic acid) Start->Spike Hydrolysis 1. Hydrolysis (e.g., 4M HCl @ 100°C, 2-4h) Releases bound fatty acids Spike->Hydrolysis Extraction 2. Liquid-Liquid Extraction (e.g., Hexane (B92381) or Ethyl Acetate) Isolates fatty acids Hydrolysis->Extraction Derivatization 3. Derivatization (Two-step process) Extraction->Derivatization GCMS 4. GC-MS Analysis (Separation & Detection) Derivatization->GCMS Ester A. Esterification (e.g., BF₃-Methanol @ 60-80°C) -COOH -> -COOCH₃ Silyl B. Silylation (e.g., BSTFA @ 60-80°C) -OH -> -O-TMS Ester->Silyl Data Data Analysis (Quantification vs. Internal Standard) GCMS->Data

Figure 2: Experimental workflow for 3-OH FA analysis by GC-MS.

This protocol is a composite of established methods for the analysis of 3-OH FAs from LPS.[7][12][13][14]

  • Sample Preparation and Internal Standard Spiking:

    • To 500 µL of the aqueous sample (e.g., plasma, water, reconstituted drug product), add a known quantity (e.g., 50 ng) of an internal standard, such as 3-hydroxyheptadecanoic acid or 3-hydroxytridecanoic acid.[13]

  • Acid Hydrolysis:

    • Add a strong acid to achieve a final concentration suitable for hydrolysis (e.g., add 300 µL of 8M HCl to the sample).[13]

    • Seal the container and heat at 90-100°C for 2 to 4 hours to cleave the ester and amide linkages, releasing the 3-OH FAs from the Lipid A backbone.[7][13]

  • Fatty Acid Extraction:

    • After cooling, neutralize the sample and extract the free fatty acids using an organic solvent.

    • Add 5 mL of hexane (or ethyl acetate), vortex vigorously, and centrifuge to separate the phases.[13][14]

    • Carefully collect the upper organic layer containing the fatty acids. Repeat the extraction twice to ensure complete recovery.

    • Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

  • Derivatization: This is a two-step process to make the fatty acids volatile.

    • Methylation (Esterification): Add 250 µL of a methylating agent, such as 14% Boron Trifluoride in Methanol (BF₃-Methanol).[13][15] Heat at 60-80°C for 30-60 minutes.[12][13] This converts the carboxylic acid group to a methyl ester. Evaporate the reagent under nitrogen.

    • Silylation: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14][15] Heat at 60-80°C for 1 hour. This converts the 3-hydroxy group to a more stable and volatile trimethylsilyl (B98337) (TMS) ether.[11][14] The sample is now ready for injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., HP-5MS) to separate the different fatty acid derivatives based on their boiling points and polarity.[14] An example temperature program starts at 80°C, ramps to 200°C, and then to 290°C.[14]

    • Mass Spectrometry: As the compounds elute from the GC, they are ionized (typically by electron impact) and fragmented. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to look for specific, characteristic ions of the target 3-OH FA derivatives, which provides high sensitivity and specificity.[4][16][17] For TMS-derivatized 3-OH FAs, a characteristic ion is often found at m/z 233 (for unlabeled) and 235 (for labeled internal standards).[14]

Data Presentation and Method Comparison

The GC-MS method provides quantitative data on the absolute amount of endotoxin, which can be compared across different bacterial species and benchmarked against the LAL bioassay.

Table 1: Representative 3-OH Fatty Acid Content in Gram-Negative Bacteria (Data adapted from studies analyzing bacterial cell suspensions)[5]

Bacterial Strain3-OH C12:0 (µg/L)3-OH C14:0 (µg/L)LAL Endotoxin (µg/L)
Escherichia coli134.111.1~100-1000
Aeromonas hydrophila100.817.6~100-1000
Enterobacter aerogenes120.316.3~100-1000
Proteus mirabilis166.42500.0~100-1000
Aeromonas salmonicida148.84007.5~100-1000
Sphingomonas paucimobilisNot Detected126.92.0

Note: This table illustrates the variability in 3-OH FA profiles between species. Some species are dominated by C14:0, while others have significant C12:0 content.

Table 2: Comparison of Endotoxin Analysis Methods

FeatureLAL (Limulus Amebocyte Lysate) AssayGC-MS of 3-OH Fatty Acids
Principle Enzymatic cascade triggered by endotoxin, leading to a clot, color change, or turbidity.[2][18][19]Chemical analysis of 3-OH FA markers released from the Lipid A moiety.[4][5]
Measurement Biological Activity (Endotoxin Units, EU).Absolute Mass (e.g., pg or ng of 3-OH FA, convertible to LPS mass).
Pros - Extremely high sensitivity (down to 0.005 EU/mL).[3]- Rapid results.- Well-established pharmacopeial method.[2]- High specificity to chemical structure.- Quantifies total endotoxin (cell-bound and free).[5]- Not susceptible to β-glucan interference.[5]- Provides structural information (FA profile).
Cons - Prone to interference (inhibition/enhancement) from sample matrix components.[19]- Can give false positives from (1,3)-β-D-glucans.[5][20]- May underestimate non-water-soluble endotoxin.[5]- More complex, time-consuming sample preparation.- Requires expensive, specialized equipment.- Potential for interference from endogenous 3-OH FAs in mammalian samples.[8]
Correlation Positive but variable correlation with GC-MS. Studies report r² values from 0.43 to 0.90 depending on the specific fatty acids included in the calculation.[10][21]N/A

Complementary Analytical Approaches

The LAL and GC-MS methods are not mutually exclusive; rather, they provide complementary information. The LAL test is an indispensable screening tool for biological activity, while the GC-MS method offers a robust, quantitative chemical confirmation. This is particularly valuable in research settings or when investigating out-of-specification results from an LAL test.

Decision_Tree cluster_legend Legend Start Need to Assess Endotoxin Contamination LAL_Test Primary Screen: LAL Bioassay Start->LAL_Test Result Result Interpretation LAL_Test->Result Pass Pass: Endotoxin Below Limit Result->Pass Negative Fail Fail / OOS* / Equivocal Result->Fail Positive GCMS_Confirm Chemical Confirmation: GC-MS for 3-OH FAs Fail->GCMS_Confirm Investigation Required GCMS_Result GC-MS Data GCMS_Confirm->GCMS_Result Investigation Further Investigation: - Identify interfering substance (e.g., glucan) - Determine absolute endotoxin mass - Identify potential bacterial source via FA profile GCMS_Result->Investigation OOS *OOS: Out of Specification

Figure 3: Logic diagram for the complementary use of LAL and GC-MS assays.

Conclusion

The analysis of 3-hydroxy fatty acids by GC-MS represents a powerful chemical method for the direct and specific quantification of endotoxin. It is based on the detection of conserved molecular components of the Lipid A moiety, providing a measure of total endotoxin mass that is orthogonal to the bioactivity measured by the LAL assay. Within this sophisticated analytical framework, This compound is not a target analyte itself, but the derivatized form of a crucial tool—an internal standard—that ensures the accuracy and reliability of the measurement. For researchers and drug development professionals, understanding this chemical method is essential for comprehensive risk assessment, troubleshooting LAL assay discrepancies, and gaining deeper insights into the nature of endotoxin contamination.

References

Unveiling the Unseen: A Technical Guide to the Diverse World of 3-Hydroxy Fatty Acids in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals exploring the chemotaxonomic and bioactive significance of 3-hydroxy fatty acids (3-OH-FAs) in environmental matrices.

This in-depth guide navigates the intricate landscape of 3-hydroxy fatty acids, from their diverse presence in the environment to the precise analytical methodologies required for their quantification. As crucial components of lipopolysaccharides (LPS) in Gram-negative bacteria, 3-OH-FAs serve as powerful biomarkers for microbial communities and endotoxin (B1171834) levels. Their unique structural diversity also hints at a wealth of untapped bioactive potential, making them a focal point for both environmental science and pharmaceutical research.

The Ubiquitous Signature: 3-OH-FAs Across Environmental Compartments

3-Hydroxy fatty acids are found in a wide array of environmental samples, with their distribution and concentration providing valuable insights into the microbial ecology and potential health implications of these environments. The following tables summarize the quantitative data of 3-OH-FAs reported in various matrices.

Table 1: Concentration of 3-Hydroxy Fatty Acids in Atmospheric Aerosols
3-OH-FA Chain LengthConcentration Range (ng/m³) - RuralConcentration Range (ng/m³) - UrbanPredominant Forms & Notes
C10:0~0.5 - 2.0~1.0 - 3.0Often a predominant short-chain 3-OH-FA.[1]
C12:0~0.1 - 0.8~0.3 - 1.5Considered a key indicator of biologically active endotoxin.[1]
C14:0~0.2 - 1.0~0.5 - 2.0Another significant marker for endotoxin activity.[1]
C16:0~0.3 - 1.5~0.8 - 2.5Often a predominant long-chain 3-OH-FA.[1]
C18:0~0.1 - 0.5~0.2 - 1.0Generally found in lower concentrations.
Total 3-OH-FAs (C10-C18) ~1.0 - 5.0 ~2.0 - 10.0 Urban areas typically show higher concentrations, likely due to increased microbial activity and pollution.[1]
Estimated Endotoxin ~5.5 (fine particles), ~1.35 (coarse particles) ~9.4 (fine particles), ~2.80 (coarse particles) Endotoxin levels are estimated from 3-OH-FA concentrations.[1]
Table 2: Concentration of 3-Hydroxy Fatty Acids in Soil and Sediments
3-OH-FA Chain LengthConcentration Range (µg/g dry weight) - SoilConcentration Range (µg/g dry weight) - SedimentsPredominant Forms & Notes
C10:0 - C18:0Varies widely based on soil type, organic matter content, and microbial population.Generally lower than in soil, with profiles influenced by overlying water column productivity and terrestrial runoff.Branched-chain (iso and anteiso) 3-OH-FAs are important indicators of specific bacterial groups and are influenced by soil pH and temperature.
Branched (iso/anteiso)Ratios of branched to straight-chain 3-OH-FAs are used as proxies for environmental parameters.The presence of specific branched-chain 3-OH-FAs can indicate inputs from particular microbial communities.The relative abundance of iso and anteiso isomers can be used to infer past environmental conditions.

Note: Quantitative data for soil and sediments is highly variable and site-specific. The table reflects general trends, and specific studies should be consulted for precise concentrations.

From Sample to Spectrum: Detailed Experimental Protocols

Accurate quantification of 3-OH-FAs necessitates meticulous sample preparation and sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods employed.

Protocol 1: GC-MS Analysis of 3-OH-FAs in Soil and Sediment Samples

This protocol outlines a robust method for the analysis of total (bound and free) 3-OH-FAs.

1. Sample Preparation and Hydrolysis:

  • Weigh approximately 1-5 g of lyophilized and homogenized soil or sediment into a glass centrifuge tube.
  • Add an internal standard solution (e.g., deuterated 3-OH-FAs) for quantification.
  • To release the ester- and amide-bound 3-OH-FAs from the lipid A moiety of LPS, perform acid hydrolysis. Add 2 mL of 4M HCl in methanol (B129727).
  • Seal the tube tightly and heat at 90°C for 16 hours.
  • Cool the sample to room temperature.

2. Extraction:

  • Add 2 mL of n-hexane to the hydrolyzed sample and vortex vigorously for 1 minute.
  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.
  • Carefully transfer the upper hexane (B92381) layer containing the fatty acid methyl esters (FAMEs) to a clean glass vial.
  • Repeat the extraction twice more with 2 mL of n-hexane and combine the extracts.
  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • To increase the volatility of the 3-OH-FAs for GC analysis, derivatize the hydroxyl group.
  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (B92270) to the dried extract.
  • Seal the vial and heat at 60°C for 30 minutes.
  • Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.
  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.
  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for the TMS-derivatized 3-OH-FAMEs is recommended. A common diagnostic ion for 3-OH-FA methyl esters is m/z 103.[2]

Protocol 2: LC-MS/MS Analysis of 3-OH-FAs in Water and Air Filter Samples

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization of the hydroxyl group.

1. Sample Preparation:

  • Water Samples:
  • Filter the water sample (e.g., 1 L) through a glass fiber filter (GFF).
  • Perform solid-phase extraction (SPE) on the filtrate to concentrate the 3-OH-FAs. A polymeric reversed-phase sorbent is suitable.
  • Elute the 3-OH-FAs from the SPE cartridge with an organic solvent like methanol or acetonitrile (B52724).
  • Air Filter Samples:
  • Cut a portion of the air filter and place it in a glass vial.
  • Add an internal standard.
  • Perform hydrolysis as described in the GC-MS protocol (or a milder base hydrolysis with NaOH in methanol if only ester-linked FAs are of interest).
  • Neutralize the sample and proceed with liquid-liquid extraction using a solvent like ethyl acetate (B1210297) or hexane.

2. LC-MS/MS Analysis:

  • Evaporate the extract and reconstitute in a solvent compatible with the LC mobile phase.
  • LC Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.
  • Mass Spectrometer: Operate in negative ion electrospray ionization (ESI) mode.
  • MS/MS Detection: Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be specific fragments generated by collision-induced dissociation.

Visualizing the Connections: Pathways and Workflows

Understanding the relationships between 3-OH-FAs, their biological sources, and their analytical determination is crucial. The following diagrams, generated using Graphviz, illustrate these connections.

Analytical_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Determination cluster_data Data Processing & Interpretation Sample Environmental Sample (Soil, Water, Air) Homogenization Homogenization/ Filtration Sample->Homogenization Hydrolysis Hydrolysis (Acid or Base) Homogenization->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Data Data Acquisition Analysis->Data Quantification Quantification Data->Quantification Interpretation Interpretation (Biomarker Analysis) Quantification->Interpretation

Figure 1: General workflow for the analysis of 3-hydroxy fatty acids in environmental samples.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS (with 3-OH-FAs) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates NFkB_activation NF-κB Activation TRAF6->NFkB_activation leads to Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_activation->Proinflammatory_Cytokines induces transcription of Microbial_Community_Analysis cluster_input Environmental Sample cluster_analysis 3-OH-FA Profile Analysis cluster_interpretation Microbial Community Insights Soil Soil/Sediment Sample Extraction Extraction & Quantification of 3-OH-FAs Soil->Extraction Profile 3-OH-FA Profile (Chain length, Branching) Extraction->Profile Community_Structure Microbial Community Structure Profile->Community_Structure indicates Environmental_Factors Influence of Environmental Factors (pH, Temperature) Profile->Environmental_Factors correlates with

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl 3-hydroxyheptadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Methyl 3-hydroxyheptadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, derivatization is required to enhance volatility and thermal stability for reliable chromatographic separation and detection. This protocol employs a silylation derivatization step, converting the hydroxyl moiety to a trimethylsilyl (B98337) (TMS) ether, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for sensitive and specific quantification. This method is applicable to purified samples and can be adapted for various biological matrices.

Introduction

This compound is a 3-hydroxy fatty acid methyl ester that may be of interest in various research fields, including microbiology and as a potential biomarker. Accurate and sensitive quantification of such compounds is crucial for understanding their biological roles and for applications in drug development. Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the presence of a hydroxyl group in this compound necessitates a derivatization step to improve its chromatographic properties. Silylation is a common and effective derivatization technique for this purpose.

Experimental Protocol

This protocol outlines the necessary steps from sample preparation to data analysis for the quantification of this compound.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., Methyl 3-hydroxypentadecanoate or a stable isotope-labeled analog)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Hexane (B92381) (GC grade)

  • Methanol (GC grade)

  • Nitrogen gas (high purity)

  • GC-MS vials with inserts and caps

Sample Preparation and Derivatization
  • Sample Dissolution : Accurately weigh and dissolve the this compound standard and internal standard in a suitable solvent like hexane or methanol. For unknown samples, perform an appropriate extraction protocol (e.g., liquid-liquid extraction with ethyl acetate) to isolate the analyte.

  • Drying : Transfer the dissolved sample or extract to a clean GC vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (30-40°C). It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.

  • Derivatization :

    • To the dried sample residue, add 50 µL of anhydrous pyridine (or another suitable aprotic solvent).

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex briefly to ensure thorough mixing.

    • Incubate the reaction mixture at 60-70°C for 30-60 minutes in a heating block or oven.

  • Sample Dilution : After cooling to room temperature, the derivatized sample can be diluted with hexane to the desired concentration for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/Splitless
Injector Temp. 250°C
Injection Mode Splitless (or split with a high split ratio for concentrated samples)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent single quadrupole or triple quadrupole mass spectrometer
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For the TMS derivative of this compound, characteristic ions should be selected for quantification and confirmation. Based on the fragmentation of similar 3-hydroxy fatty acid methyl ester TMS derivatives, the following m/z values are proposed. It is highly recommended to confirm these ions by running a full scan analysis of a derivatized standard.

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-TMS175131, 356 (M+)
Internal Standard (e.g., Methyl 3-hydroxypentadecanoate-TMS)175131, 328 (M+)

Note: The quantifier and qualifier ions should be empirically determined for the specific internal standard used.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides an example of expected performance characteristics for this type of analysis. The values are estimates based on the analysis of similar fatty acid methyl esters and should be experimentally verified.

ParameterExpected Value
Retention Time (min) ~15 - 20 (highly column and method dependent)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity (R²) > 0.995
Linear Range 1 - 500 ng/mL

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

GCMS_Workflow Sample Sample Collection/ Standard Preparation Extraction Liquid-Liquid Extraction (for complex matrices) Sample->Extraction If necessary Drying1 Evaporation to Dryness (Nitrogen Stream) Sample->Drying1 Extraction->Drying1 Derivatization Silylation Derivatization (BSTFA + 1% TMCS, 60-70°C) Drying1->Derivatization Dilution Dilution with Hexane Derivatization->Dilution GCMS GC-MS Analysis (SIM Mode) Dilution->GCMS Data Data Processing and Quantification GCMS->Data Result Final Report Data->Result Logical_Relationship Analyte This compound (Analyte with -OH group) Derivatized_Analyte TMS-ether Derivative (Volatile & Thermally Stable) Analyte->Derivatized_Analyte Derivatization Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Derivatized_Analyte GC_Separation Gas Chromatographic Separation Derivatized_Analyte->GC_Separation Injection MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Elution Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Application Note & Protocol: Quantitative Analysis of 3-Hydroxy Fatty Acids in Plasma using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acids (3-OHFAs) are intermediates in mitochondrial fatty acid β-oxidation.[1] Their accumulation in plasma can be indicative of genetic disorders related to fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[2] Consequently, the accurate and sensitive quantification of 3-OHFAs in plasma is crucial for the diagnosis and monitoring of these metabolic diseases.[1][2] Furthermore, alterations in 3-OHFA profiles have been investigated as potential biomarkers in other conditions, including esophageal squamous cell carcinoma.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of 3-OHFAs in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its high selectivity, sensitivity, and specificity.[6]

Experimental Protocols

This section details the necessary steps for sample preparation, and the subsequent LC-MS analysis for the quantification of 3-OHFAs in plasma.

Materials and Reagents
  • 3-Hydroxy fatty acid analytical standards (e.g., 3-OH-C6 to 3-OH-C18)

  • Stable isotope-labeled internal standards (e.g., ¹³C-labeled 3-OHFAs)[7]

  • LC-MS grade solvents: Acetonitrile, Methanol (B129727), Isopropanol, Water

  • Formic acid

  • Ethyl acetate[7]

  • Methyl tert-butyl ether (MTBE)[8]

  • Human plasma (and charcoal-stripped plasma for calibration standards)

  • Solid Phase Extraction (SPE) cartridges (optional)

Sample Preparation

Two common methods for extracting 3-OHFAs from plasma are protein precipitation and liquid-liquid extraction.

Method A: Protein Precipitation [9]

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 100 µL of the internal standard solution and 500 µL of acetonitrile.

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 9,900 g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS analysis.

Method B: Liquid-Liquid Extraction (LLE) [8]

  • To a 10 µL plasma aliquot, add 225 µL of cold methanol containing the internal standards. Vortex for 10 seconds.

  • Add 750 µL of cold MTBE and shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic layer, evaporate to dryness, and reconstitute in a suitable solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS analysis.[8]

To measure total 3-hydroxy fatty acid content (free and esterified), a hydrolysis step with sodium hydroxide (B78521) can be included before acidification and extraction.[7]

LC-MS/MS Methodology

The following are general LC-MS/MS parameters that can be optimized for specific instruments and 3-OHFA species.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18) is commonly used.[8]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid[8]

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is employed to separate the different 3-OHFAs.

  • Flow Rate: Typically 0.3-0.5 mL/min

  • Injection Volume: 1-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for fatty acid analysis.[10]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[3][4]

  • Ion Transitions: Specific precursor-to-product ion transitions should be optimized for each 3-OHFA and its corresponding internal standard.

Data Presentation

The quantitative performance of the LC-MS method should be validated according to regulatory guidelines.[11] Key validation parameters are summarized below.

Table 1: Method Validation Parameters for 3-OHFA Quantification

ParameterTypical RangeDescription
Linearity (r²) > 0.99The ability of the method to produce results proportional to the analyte concentration.[6]
Limit of Detection (LOD) 0.1 - 3.0 ng/mLThe lowest concentration of analyte that can be reliably detected.[10][12]
Limit of Quantification (LOQ) 0.4 - 8.0 ng/mLThe lowest concentration of analyte that can be accurately and precisely quantified.[10][12]
Precision (%RSD) < 15%The closeness of repeated measurements of the same sample.[7]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.[6][12]
Matrix Effect AssessedThe influence of plasma components on the ionization of the analyte.[6]
Stability AssessedThe stability of the analyte in the biological matrix under different storage conditions.[6]

Table 2: Example SRM Transitions for Selected 3-Hydroxy Fatty Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-OH-C8:0 159.1115.1
3-OH-C10:0 187.1143.1
3-OH-C12:0 215.2171.2
3-OH-C14:0 243.2199.2
3-OH-C16:0 271.3227.3
Note: These are example transitions and should be empirically optimized on the specific mass spectrometer used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis & Data Processing plasma Plasma Sample Collection add_is Addition of Internal Standards plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/Organic Layer centrifuge->supernatant dry_reconstitute Evaporation & Reconstitution supernatant->dry_reconstitute lc_ms LC-MS/MS Analysis dry_reconstitute->lc_ms peak_integration Peak Integration & Quantification lc_ms->peak_integration data_review Data Review & Reporting peak_integration->data_review

Caption: Experimental workflow for 3-OHFA analysis.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA enoyl_coa Trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA + Chain-shortened Acyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase

Caption: Simplified fatty acid beta-oxidation pathway.

References

Application Notes: The Use of Methyl 3-hydroxyheptadecanoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. Methyl 3-hydroxyheptadecanoate, an odd-chain 3-hydroxy fatty acid methyl ester, serves as a valuable internal standard for the quantification of 3-hydroxy fatty acids (3-OH-FAs) and other related lipids by gas chromatography-mass spectrometry (GC-MS). Its structural similarity to endogenous 3-OH-FAs, which are intermediates in fatty acid β-oxidation, and its low natural abundance make it an ideal candidate for correcting for sample loss during extraction and derivatization, as well as for variations in instrument response.

Principle and Applications

This compound is particularly useful in stable isotope dilution GC-MS methods. In this approach, a known amount of a stable isotope-labeled analogue of the analyte of interest is added to the sample at the initial stage of processing. Since the internal standard and the analyte exhibit nearly identical chemical and physical properties, they are affected similarly by extraction inefficiencies, derivatization yields, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved.

The primary applications for using this compound as an internal standard include:

  • Clinical Research: Diagnosing and monitoring inborn errors of mitochondrial fatty acid β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies, where specific 3-OH-FAs accumulate in plasma and other biological fluids.[1][2][3]

  • Bacteriology and Immunology: Quantifying 3-hydroxy fatty acids that are integral components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria. This is crucial for studying bacterial pathogenesis and the host immune response to infection.[4]

  • Drug Development: Assessing the effect of therapeutic interventions on fatty acid metabolism and identifying potential off-target effects.

Data Presentation

The following table summarizes the reference intervals for free 3-hydroxy fatty acids in human plasma, as determined by a stable isotope dilution GC-MS method. The use of an appropriate internal standard, such as this compound, is critical for obtaining such accurate quantitative data.

3-Hydroxy Fatty AcidMedian Concentration (μmol/L)Range (μmol/L)
3-OH-C6:00.80.3-2.2
3-OH-C8:00.40.2-1.0
3-OH-C10:00.30.2-0.6
3-OH-C12:00.30.2-0.6
3-OH-C14:00.20.0-0.4
3-OH-C16:00.20.0-0.5

Data adapted from Jones et al. (2000).[1]

Experimental Protocols

A generalized experimental workflow for the quantitative analysis of 3-hydroxy fatty acids using this compound as an internal standard is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Bacterial Pellet) add_is Addition of Internal Standard (this compound) sample->add_is Spike-in extraction Lipid Extraction (e.g., Ethyl Acetate) add_is->extraction Homogenization derivatization Silylation of Hydroxyl Groups (e.g., with BSTFA) extraction->derivatization Dried Lipid Extract gcms GC-MS Analysis (SIM Mode) derivatization->gcms Volatile Derivatives data_processing Data Processing and Quantification gcms->data_processing Peak Area Ratios

A generalized workflow for 3-hydroxy fatty acid analysis.
Detailed Protocol for 3-Hydroxy Fatty Acid Analysis in Plasma

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids using stable isotope dilution GC-MS.[1][5]

1. Materials and Reagents

  • This compound internal standard solution (concentration to be optimized based on instrument sensitivity and expected analyte levels)

  • Ethyl acetate (B1210297)

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Hexane (B92381)

  • Glass centrifuge tubes

2. Sample Preparation and Lipid Extraction

  • To 500 µL of plasma in a glass centrifuge tube, add a known amount of this compound internal standard solution.

  • Acidify the sample by adding 125 µL of 6 M HCl.

  • Vortex the mixture thoroughly.

  • Extract the lipids by adding 3 mL of ethyl acetate and vortexing for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 4-6) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

3. Derivatization

  • To the dried lipid extract, add 100 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 80°C for 60 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • Cool the sample to room temperature.

  • Evaporate the derivatization reagent under a gentle stream of nitrogen.

  • Reconstitute the sample in an appropriate volume of hexane for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 5 minutes, then ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[5]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to be monitored will depend on the fragmentation pattern of the TMS-derivatized 3-hydroxy fatty acid methyl esters. For quantification, characteristic ions for the analyte and the internal standard are monitored.

5. Quantification

The concentration of each 3-hydroxy fatty acid is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the respective 3-hydroxy fatty acid standards and a constant concentration of the internal standard.

Signaling Pathway and Metabolic Context

3-Hydroxy fatty acids are key intermediates in the mitochondrial fatty acid β-oxidation spiral. The quantification of these molecules, facilitated by the use of internal standards like this compound, is crucial for studying the functionality of this pathway.

fao_pathway cluster_disease In LCHAD/SCHAD Deficiency acyl_coa Fatty Acyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa FAD -> FADH2 acad Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa + H2O ech Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa NAD+ -> NADH had 3-Hydroxyacyl-CoA Dehydrogenase (e.g., LCHAD, SCHAD) accumulation Accumulation of L-3-Hydroxyacyl-CoA shortened_acyl_coa Fatty Acyl-CoA (n-2) ketoacyl_coa->shortened_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa kat β-Ketoacyl-CoA Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle

Mitochondrial fatty acid β-oxidation pathway.

In disorders such as LCHAD deficiency, the enzyme responsible for converting L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is defective. This leads to an accumulation of long-chain 3-hydroxy fatty acids, which can be measured in the plasma and serve as a diagnostic marker. The accurate quantification of these accumulated metabolites is critical for diagnosis and for monitoring the effectiveness of dietary therapies.

Conclusion

This compound is an effective internal standard for the quantitative analysis of 3-hydroxy fatty acids in complex biological matrices. Its use in stable isotope dilution GC-MS methods allows for high accuracy and precision, which is essential for both clinical diagnostics and basic research in lipidomics. The protocols and data presented here provide a framework for the implementation of this valuable analytical tool.

References

Application Notes and Protocols: Synthesis and Use of Stable Isotope-Labeled Methyl 3-hydroxyheptadecanoate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the synthesis and application of stable isotope-labeled methyl 3-hydroxyheptadecanoate. This molecule serves as a valuable tracer for in vitro and in vivo studies of fatty acid metabolism, particularly pathways involving hydroxylated fatty acids. The protocols detailed below describe a robust synthetic method and outline its use in metabolic research, catering to researchers, scientists, and professionals in drug development.

Introduction

3-Hydroxy fatty acids are important intermediates in fatty acid β-oxidation and are also components of complex lipids like lipopolysaccharides. Studying their metabolic fate is crucial for understanding various physiological and pathological processes. Stable isotope labeling offers a powerful tool for tracing the incorporation and turnover of these molecules without the complications of radioactivity.[1][] this compound, once labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be administered to biological systems and its journey tracked using mass spectrometry.[1][3] This allows for the quantitative analysis of fatty acid uptake, synthesis, and incorporation into other metabolites.[3][4]

Synthesis of Stable Isotope-Labeled this compound

A reliable method for the synthesis of β-hydroxy esters is the Reformatsky reaction .[5][6][7][8][9] This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of zinc metal to produce the desired β-hydroxy ester.[5][6][8] For the synthesis of labeled this compound, a long-chain aldehyde, pentadecanal (B32716), is reacted with a stable isotope-labeled methyl bromoacetate.

Isotope Labeling Strategies:
  • Deuterium Labeling (²H): Using methyl-d₃-bromoacetate will introduce the label on the methyl ester group. Alternatively, using methyl bromoacetate-d₂ will place the label on the α-carbon.

  • Carbon-13 Labeling (¹³C): Using methyl-²¹³C-bromoacetate or methyl bromoacetate-¹³C₂ allows for the incorporation of one or two ¹³C atoms into the molecule's backbone.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol outlines the synthesis of [1-¹³C]-methyl 3-hydroxyheptadecanoate.

Materials:

  • Pentadecanal

  • Methyl bromoacetate-[1-¹³C]

  • Zinc dust, activated

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents). The flask is maintained under a nitrogen atmosphere.

  • Initiation: Add a small amount of a solution of pentadecanal (1 equivalent) and methyl bromoacetate-[1-¹³C] (1.1 equivalents) in anhydrous THF to the zinc dust and gently warm the mixture to initiate the reaction.

  • Addition: Once the reaction has started (indicated by a gentle reflux), add the remaining aldehyde and bromoester solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterization: Confirm the structure and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of stable isotope-labeled this compound based on typical yields and purities for the Reformatsky reaction.

ParameterExpected ValueMethod of Determination
Yield 60-80%Gravimetric analysis after purification
Chemical Purity >98%Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment >99%Mass Spectrometry (MS)
Molecular Weight (¹³C₁) 301.48 g/mol Calculated
Molecular Weight (d₃) 303.50 g/mol Calculated

Application in Tracer Studies

Stable isotope-labeled this compound is a powerful tool for tracing fatty acid metabolism.[1][] Once introduced into a biological system (e.g., cell culture or animal model), the labeled molecule can be traced as it is metabolized.

Experimental Workflow for a Tracer Study:

  • Administration: Introduce the labeled this compound to the biological system. This can be through addition to cell culture media or by administration to an animal model.

  • Incubation/Metabolism: Allow time for the tracer to be taken up and metabolized by the cells or tissues.

  • Sample Collection: Collect biological samples (e.g., cells, plasma, tissues) at various time points.

  • Lipid Extraction: Perform a total lipid extraction from the collected samples.

  • Derivatization (if necessary): Fatty acids may need to be derivatized (e.g., to their methyl esters) for analysis by GC-MS.

  • Mass Spectrometry Analysis: Analyze the lipid extracts by mass spectrometry (LC-MS or GC-MS) to identify and quantify the labeled this compound and its downstream metabolites.[3][10] The mass shift due to the stable isotope label allows for the differentiation of the tracer from endogenous unlabeled molecules.

  • Data Analysis: Determine the rate of uptake, incorporation into complex lipids, and flux through metabolic pathways by analyzing the isotopic enrichment in various lipid species over time.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Labeled this compound start Starting Materials: - Pentadecanal - Labeled Methyl Bromoacetate - Zinc Dust reaction Reformatsky Reaction in Anhydrous THF start->reaction 1. React workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup 2. Quench & Extract purification Silica Gel Column Chromatography workup->purification 3. Purify product Pure Labeled Methyl 3-hydroxyheptadecanoate purification->product 4. Isolate

Caption: Synthetic workflow for stable isotope-labeled this compound.

Tracer_Study_Workflow cluster_tracer Tracer Study Experimental Workflow admin 1. Administer Labeled Tracer to Biological System metabolism 2. Uptake and Metabolism admin->metabolism sampling 3. Collect Biological Samples metabolism->sampling extraction 4. Total Lipid Extraction sampling->extraction analysis 5. LC-MS/MS or GC-MS Analysis extraction->analysis data 6. Data Interpretation: - Flux Analysis - Metabolite Identification analysis->data

Caption: General workflow for a metabolic tracer study.

References

Application Note: Protocol for Extraction and Quantification of 3-Hydroxy Fatty Acids from Bacterial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are integral components of the lipid A moiety of lipopolysaccharide (LPS), the major constituent of the outer membrane of Gram-negative bacteria.[1] The analysis of 3-OH-FAs serves as a reliable chemical marker for the detection and quantification of Gram-negative bacteria in various samples. This application note provides a detailed protocol for the extraction, derivatization, and quantification of 3-OH-FAs from bacterial cell cultures using Gas Chromatography-Mass Spectrometry (GC-MS). The described workflow ensures high recovery and accurate quantification, which is crucial for research in microbiology, clinical diagnostics, and drug development.

Overview of the Experimental Workflow

The overall process involves four main stages:

  • Lipid Extraction: Isolation of total lipids, including LPS, from the bacterial cell pellet.

  • Hydrolysis: Release of fatty acids from the lipid A backbone through chemical cleavage.

  • Derivatization: Conversion of the 3-OH-FAs into volatile derivatives suitable for GC-MS analysis.

  • GC-MS Analysis: Separation and quantification of the derivatized 3-OH-FAs.

Workflow cluster_0 Sample Preparation cluster_1 Fatty Acid Liberation cluster_2 Derivatization for GC-MS cluster_3 Analysis Harvest Bacterial Cell Harvesting (Centrifugation) Lyse Cell Lysis & Lipid Extraction (e.g., Bligh & Dyer) Harvest->Lyse Hydrolyze Hydrolysis (Acid or Base Catalyzed) Lyse->Hydrolyze Derivatize Two-Step Derivatization: 1. Methylation (FAMEs) 2. Silylation (TMS ethers) Hydrolyze->Derivatize Analyze GC-MS Analysis (Quantification) Derivatize->Analyze

Caption: Experimental workflow for 3-hydroxy fatty acid analysis.

Data Presentation: Comparison of Methodologies

The selection of appropriate methods for extraction, hydrolysis, and derivatization is critical for the accurate quantification of 3-OH-FAs. The following tables summarize the comparative advantages and disadvantages of commonly used techniques.

Table 1: Comparison of Lipid Extraction Methods
MethodPrincipleAdvantagesDisadvantagesQuantitative Insights
Bligh & Dyer A single-phase chloroform (B151607)/methanol/water mixture is used to extract lipids. Subsequent addition of water and chloroform separates the mixture into two phases, with lipids in the lower chloroform phase.Rapid and effective for a wide range of lipids.May underestimate lipid content in samples with >2% lipid.[2][3] Uses chlorinated solvents.For low-lipid samples (<2%), results are comparable to the Folch method.[2][3]
Folch A larger ratio of chloroform/methanol to sample is used for extraction, followed by washing with a salt solution to remove non-lipid contaminants.Considered a "gold standard" for quantitative lipid recovery.[4]More time-consuming and uses larger volumes of chlorinated solvents compared to Bligh & Dyer.Generally provides higher lipid yields than the Bligh & Dyer method for samples with high lipid content.[2][3]
Microwave-Assisted Acid Digestion Microwaves are used to accelerate the acid-catalyzed release and extraction of lipids.Significantly reduces extraction time and can increase yield.Requires specialized microwave equipment.Can yield approximately twice the amount of 3-OH-FAs from soil samples compared to traditional acid digestion methods.[4]
Table 2: Comparison of Hydrolysis Methods
MethodPrincipleAdvantagesDisadvantages
Acid-Catalyzed Hydrolysis Uses a strong acid (e.g., HCl) to cleave both ester and amide linkages, releasing all fatty acids.Ensures the release of amide-linked 3-OH-FAs.Can cause degradation of some fatty acids if conditions are too harsh. The reaction is reversible.[5]
Base-Catalyzed Hydrolysis (Saponification) Uses a strong base (e.g., KOH or NaOH) to cleave ester linkages.Generally faster and the reaction is irreversible, leading to higher yields of ester-linked fatty acids.[6]Does not efficiently cleave amide linkages, potentially underestimating the total 3-OH-FA content.
Table 3: Comparison of Derivatization Reagents for Hydroxyl Groups
ReagentDerivativeAdvantagesDisadvantages
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) etherHighly reactive and its by-products are volatile, causing minimal chromatographic interference.[7]Derivatives can be susceptible to hydrolysis. May not be suitable for sterically hindered compounds.[6][8]
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) tert-Butyldimethylsilyl (TBDMS) etherForms more stable derivatives compared to TMS ethers.Produces a less abundant molecular ion, and may not be suitable for sterically hindered hydroxyl groups.[6][8]

Experimental Protocols

Materials and Reagents
  • Bacterial cell culture

  • Internal standard (e.g., 3-hydroxy-d3-tetradecanoic acid)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Potassium hydroxide (B78521) (KOH)

  • Hexane (B92381), HPLC grade

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Sodium sulfate, anhydrous

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Step-by-Step Protocol

Step 1: Cell Harvesting and Lipid Extraction (Modified Bligh & Dyer Method)

  • Harvest a known volume of bacterial culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet with sterile saline.

  • Resuspend the cell pellet in 1 mL of deionized water in a glass centrifuge tube.

  • Add a known amount of internal standard.

  • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.

  • Vortex vigorously for 15 minutes to lyse the cells and extract the lipids.

  • Add 1.25 mL of chloroform and vortex for 2 minutes.

  • Add 1.25 mL of deionized water and vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

Step 2: Hydrolysis (Acid-Catalyzed)

  • To the dried lipid extract, add 2 mL of 2 M methanolic HCl.

  • Seal the tube tightly and heat at 90°C for 18 hours.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 2 minutes to extract the released fatty acids into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube.

  • Repeat the hexane extraction (steps 4-7) twice more and combine the hexane fractions.

  • Dry the combined hexane extracts under a stream of nitrogen.

Step 3: Derivatization

This is a two-step process to first create fatty acid methyl esters (FAMEs) and then to derivatize the hydroxyl group.

Part A: Methylation

  • Add 2 mL of 14% BF3-methanol to the dried fatty acid extract.

  • Seal the tube and heat at 60°C for 15 minutes.

  • Cool to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 2 minutes and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the FAMEs under a stream of nitrogen.

Part B: Silylation

  • To the dried FAMEs, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Seal the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Column: Use a non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 5°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-650.

    • Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Table 4: Typical Ions for SIM of Derivatized 3-OH-FAs
3-OH-FA Chain LengthCharacteristic m/z for TMS-FAME Derivative
C10:0175, 245
C12:0175, 273
C14:0175, 301
C16:0175, 329
C18:0175, 357

Quantification

Quantification is performed by comparing the peak area of each endogenous 3-OH-FA to the peak area of the known amount of the internal standard. A calibration curve should be prepared using standards of the 3-OH-FAs of interest to ensure accurate quantification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the derivatization process, which is crucial for making the 3-OH-FAs amenable to GC-MS analysis.

Derivatization FA 3-Hydroxy Fatty Acid (-COOH and -OH groups) Methylation Methylation (BF3-Methanol) FA->Methylation FAME 3-Hydroxy FAME (-COOCH3 and -OH groups) Methylation->FAME Silylation Silylation (BSTFA) FAME->Silylation TMS_FAME TMS-derivatized 3-Hydroxy FAME (-COOCH3 and -OTMS groups) Volatile & Thermally Stable Silylation->TMS_FAME

Caption: Two-step derivatization of 3-hydroxy fatty acids.

Conclusion

This protocol provides a comprehensive and robust method for the extraction and quantification of 3-hydroxy fatty acids from bacterial cultures. By carefully selecting the appropriate extraction, hydrolysis, and derivatization techniques, researchers can achieve reliable and reproducible results. The quantitative data presented in the tables can aid in method selection and optimization for specific research needs. This methodology is a valuable tool for studies involving the detection and characterization of Gram-negative bacteria.

References

Application of Methyl 3-hydroxyheptadecanoate in fatty acid metabolism research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 3-hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester that has been identified as a component of the gut bacterium Bacteroides thetaiotaomicron. This bacterium is a prominent member of the human gut microbiota and is known to influence host metabolism. The presence of this compound in a key commensal bacterium suggests its potential role as a signaling molecule or a metabolic intermediate that can influence host fatty acid metabolism.

The study of odd-chain and modified fatty acids is a growing area of interest in metabolic research. These fatty acids can serve as biomarkers for dietary intake, gut microbiome activity, and various metabolic diseases. 3-hydroxy fatty acids, in particular, are known intermediates in fatty acid beta-oxidation. Abnormal accumulation of certain 3-hydroxy fatty acids is associated with inherited disorders of fatty acid metabolism and may contribute to cellular dysfunction, such as the uncoupling of oxidative phosphorylation in mitochondria.

The methyl ester form, this compound, is a more lipophilic and cell-permeable derivative of 3-hydroxyheptadecanoic acid, making it a suitable tool for in vitro studies. Researchers can utilize this compound to investigate its uptake, metabolism, and effects on various cellular processes related to fatty acid metabolism. Potential applications include:

  • Investigating the role of gut-derived metabolites: Studying how a specific bacterial fatty acid influences host cell metabolism, particularly in cell types relevant to metabolic diseases like hepatocytes, adipocytes, and myocytes.

  • Elucidating novel signaling pathways: Determining if this compound acts as a ligand for nuclear receptors or other signaling molecules that regulate the expression of genes involved in fatty acid metabolism.

  • Biomarker discovery: Exploring the potential of this compound and its metabolites as biomarkers for the presence and activity of Bacteroides thetaiotaomicron or for specific metabolic states.

  • Drug development: Investigating the therapeutic potential of modulating the levels or effects of this fatty acid in the context of metabolic diseases.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on key aspects of fatty acid metabolism. These are example datasets and should be replaced with experimental results.

Table 1: Effect of this compound on Fatty Acid Uptake

Cell LineTreatmentConcentration (µM)Fatty Acid Uptake (pmol/min/mg protein)
HepG2Control0150.2 ± 12.5
M3H10185.6 ± 15.1
M3H50220.1 ± 18.9
M3H100235.4 ± 20.3
3T3-L1 AdipocytesControl0350.8 ± 25.7
M3H10410.3 ± 30.2
M3H50480.9 ± 35.1
M3H100510.2 ± 38.6

*M3H: this compound. Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to control.

Table 2: Effect of this compound on Mitochondrial Respiration

Cell LineTreatmentConcentration (µM)Basal Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)
C2C12 MyotubesControl0120.5 ± 9.8350.1 ± 28.4
M3H10135.2 ± 11.1380.6 ± 30.1
M3H50155.7 ± 12.9410.3 ± 33.5
M3H100170.3 ± 14.5**330.8 ± 27.2

*M3H: this compound; OCR: Oxygen Consumption Rate. Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to control.

Table 3: Effect of this compound on Gene Expression

GeneCell LineTreatmentConcentration (µM)Fold Change in mRNA Expression
CPT1AHepG2M3H501.8 ± 0.2
PPARAHepG2M3H501.5 ± 0.1
ACADLHepG2M3H501.6 ± 0.15*
CD363T3-L1M3H502.1 ± 0.3**

*M3H: this compound. Data are presented as mean ± SD of the fold change relative to control-treated cells. *p < 0.05, *p < 0.01.

Experimental Protocols

Protocol 1: Cellular Fatty Acid Uptake Assay

This protocol describes a method to measure the rate of fatty acid uptake in cultured cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium

  • This compound

  • Radiolabeled fatty acid (e.g., [³H]oleic acid or a fluorescent fatty acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Scintillation cocktail and counter (for radiolabeled fatty acids) or fluorescence plate reader (for fluorescent analogs)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable multi-well plate and grow to desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare treatment media by diluting the this compound stock solution to the desired final concentrations in serum-free medium. Include a vehicle control.

    • Pre-incubate cells with the treatment media for a specified time (e.g., 24 hours).

  • Fatty Acid Uptake:

    • Prepare the fatty acid uptake solution by complexing the radiolabeled or fluorescent fatty acid to fatty acid-free BSA in serum-free medium.

    • Remove the treatment media and wash the cells once with warm PBS.

    • Add the fatty acid uptake solution to the cells and incubate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Stopping the Uptake and Lysis:

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

    • Lyse the cells using a suitable cell lysis buffer.

  • Quantification:

    • For radiolabeled fatty acids, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For fluorescent fatty acid analogs, measure the fluorescence of the cell lysate using a fluorescence plate reader.

    • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay) to normalize the fatty acid uptake data.

Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration in live cells.

Materials:

  • Cell line of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare treatment media with the desired concentrations of this compound and a vehicle control.

    • Replace the culture medium with the treatment media and incubate for the desired duration (e.g., 24 hours).

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the treatment medium with pre-warmed Seahorse XF Base Medium and incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.

  • Seahorse XF Analysis:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol on the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Lipid Droplet Staining with Oil Red O

This protocol is for the qualitative and quantitative analysis of intracellular lipid droplet accumulation in response to this compound treatment.

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • This compound

  • PBS

  • 10% Formalin

  • Oil Red O staining solution

  • 60% Isopropanol (B130326)

  • Hematoxylin (B73222) (for counterstaining nuclei, optional)

  • Microscope

Procedure:

  • Cell Treatment:

    • Culture and treat cells with this compound as described in Protocol 1.

  • Fixation:

    • Remove the culture medium and wash the cells with PBS.

    • Fix the cells with 10% formalin for 30-60 minutes at room temperature.

    • Wash the cells twice with distilled water.

  • Staining:

    • Incubate the cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water.

    • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.

  • Imaging and Quantification:

    • Visualize the lipid droplets (stained red) under a light microscope.

    • Capture images for qualitative analysis.

    • For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance of the extract can be measured at approximately 490-520 nm.

Protocol 4: GC-MS Analysis of Cellular Fatty Acid Composition

This protocol details the analysis of changes in the cellular fatty acid profile after treatment with this compound.

Materials:

  • Treated and control cell pellets

  • Methanol

  • Chloroform

  • Internal standard (e.g., C17:0 or a deuterated fatty acid)

  • Acetyl chloride or BF₃-methanol for transesterification

  • Hexane (B92381)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method with a chloroform/methanol mixture. Add an internal standard at the beginning of the extraction for quantification.

  • Transesterification:

    • Dry the lipid extract under a stream of nitrogen.

    • Add a reagent for transesterification (e.g., methanolic HCl or acetyl chloride in methanol) to convert the fatty acids to fatty acid methyl esters (FAMEs).

    • Heat the sample to facilitate the reaction (e.g., 80°C for 1 hour).

  • FAME Extraction:

    • After cooling, add water and extract the FAMEs with hexane.

    • Collect the hexane layer and dry it under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the FAMEs in a small volume of hexane.

    • Inject the sample into the GC-MS.

    • Use an appropriate GC column (e.g., a polar capillary column) and temperature program to separate the FAMEs.

    • Identify and quantify the FAMEs based on their retention times and mass spectra compared to known standards.

Mandatory Visualization

fatty_acid_metabolism_pathway extracellular Extracellular This compound membrane extracellular->membrane intracellular Intracellular This compound membrane->intracellular hydrolysis Ester Hydrolysis intracellular->hydrolysis hydroxy_fa 3-hydroxyheptadecanoic acid hydrolysis->hydroxy_fa activation Acyl-CoA Synthetase hydroxy_fa->activation hydroxy_fa_coa 3-hydroxyheptadecanoyl-CoA activation->hydroxy_fa_coa beta_ox Mitochondrial β-oxidation hydroxy_fa_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca energy Energy (ATP) tca->energy

Caption: Proposed metabolic fate of this compound.

experimental_workflow start Start: Cell Culture treatment Treatment with This compound start->treatment endpoint Endpoint Assays treatment->endpoint uptake Fatty Acid Uptake Assay (Protocol 1) endpoint->uptake respiration Mitochondrial Respiration (Protocol 2) endpoint->respiration lipid_staining Lipid Droplet Staining (Protocol 3) endpoint->lipid_staining gcms GC-MS Analysis (Protocol 4) endpoint->gcms data_analysis Data Analysis and Interpretation uptake->data_analysis respiration->data_analysis lipid_staining->data_analysis gcms->data_analysis hypothetical_signaling_pathway m3h This compound receptor Nuclear Receptor (e.g., PPARα) m3h->receptor Activates mitochondria Mitochondrial Uncoupling m3h->mitochondria Direct Effect? gene_expression Gene Expression (CPT1A, ACADL, CD36) receptor->gene_expression Regulates fao Increased Fatty Acid Oxidation gene_expression->fao uptake Increased Fatty Acid Uptake gene_expression->uptake atp Altered ATP Production mitochondria->atp

Application Note: Solid-Phase Extraction for the Purification of Methyl 3-hydroxyheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the purification of Methyl 3-hydroxyheptadecanoate, a long-chain fatty acid methyl ester. The described methodology is designed to efficiently isolate the target compound from complex sample matrices, yielding a high-purity fraction suitable for downstream applications in research and drug development. This document provides a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual workflow diagram to guide the user through the process.

Introduction

This compound is a hydroxylated fatty acid methyl ester of significant interest in various research fields. Achieving high purity of this compound is crucial for accurate biological and chemical studies. Solid-phase extraction (SPE) offers a reliable and efficient alternative to traditional liquid-liquid extraction, minimizing solvent consumption and improving reproducibility.[1][2] This method relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase to isolate the compound of interest from impurities.[3] The selection of the appropriate sorbent and solvent system is critical for successful purification.[4] This protocol focuses on a normal-phase SPE approach, which is well-suited for separating moderately polar compounds like hydroxy fatty acid esters from nonpolar and very polar contaminants.

Data Presentation

While specific quantitative data for the purification of this compound via this exact protocol is pending experimental validation, the following tables present expected outcomes based on the purification of similar fatty acid esters.[5][6] These tables are intended to serve as a benchmark for performance.

Table 1: SPE Cartridge Specifications and Loading Capacity

ParameterSpecification
SPE SorbentAminopropyl-bonded Silica (B1680970)
Particle Size40-60 µm
Pore Size60 Å
Sorbent Mass500 mg
Cartridge Volume3 mL
Approximate Loading Capacity5-10 mg of total lipid extract per 500 mg sorbent

Table 2: Expected Recovery and Purity

AnalyteSample MatrixExpected Recovery (%)Expected Purity (%)
Ethyl Oleate (as a marker)Standard Lipid Mixture in Hexane70 ± 3%>95%
Heptadecanoic AcidTriolein Mixture99.2%>98%
This compound Crude Reaction Mixture >90% (Projected) >95% (Projected)

Experimental Protocol

This protocol is designed for the purification of this compound from a crude reaction mixture or a lipid extract.

Materials:

  • SPE Cartridges: Aminopropyl-bonded silica, 500 mg, 3 mL

  • Solvents (HPLC Grade):

  • Sample: Crude this compound dissolved in a minimal amount of n-hexane.

  • SPE Vacuum Manifold

  • Collection Vials/Tubes

  • Nitrogen Evaporation System

Methodology:

The purification process follows a standard bind-elute SPE strategy.

  • Cartridge Conditioning:

    • Pass 5 mL of n-hexane through the aminopropyl SPE cartridge to wet the sorbent and remove any potential impurities. Do not allow the cartridge to dry out.[7]

  • Sample Loading:

    • Dissolve the crude sample containing this compound in a minimal volume of n-hexane (e.g., 1 mL).

    • Load the sample solution onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent bed under gravity or with gentle vacuum.

  • Washing (Impurity Removal):

    • Wash 1 (Nonpolar Impurities): Pass 5 mL of n-hexane through the cartridge to elute nonpolar impurities such as triglycerides. Collect this fraction for analysis if desired, but it should not contain the target analyte.

    • Wash 2 (Slightly More Polar Impurities): Pass 5 mL of a 98:2 (v/v) n-hexane:ethyl acetate solution through the cartridge to remove compounds with slightly more polarity than the nonpolar impurities.

  • Elution (Analyte Collection):

    • Elute the purified this compound from the cartridge by passing 5 mL of a 90:10 (v/v) n-hexane:ethyl acetate solution. The hydroxyl group on the analyte increases its polarity, requiring a more polar solvent for elution compared to non-hydroxylated fatty acid esters.

    • Collect the eluate in a clean collection vial.

  • Post-Elution Processing:

    • Evaporate the solvent from the collected fraction under a gentle stream of nitrogen.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis or use.

Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis & Final Product start Start: Crude Sample (this compound) dissolve Dissolve in n-Hexane start->dissolve load Load Sample onto Cartridge dissolve->load condition Condition SPE Cartridge (Aminopropyl-Silica) with n-Hexane condition->load wash1 Wash 1: n-Hexane load->wash1 wash2 Wash 2: 98:2 n-Hexane:Ethyl Acetate wash1->wash2 impurities1 Nonpolar Impurities wash1->impurities1 elute Elute: 90:10 n-Hexane:Ethyl Acetate wash2->elute impurities2 Slightly Polar Impurities wash2->impurities2 evaporate Evaporate Solvent elute->evaporate product Purified Methyl 3-hydroxyheptadecanoate evaporate->product

Caption: Workflow for the purification of this compound using SPE.

Conclusion

The solid-phase extraction protocol outlined in this application note provides an effective method for the purification of this compound. By utilizing an aminopropyl-bonded silica sorbent and a step-wise solvent elution, this protocol can successfully separate the target analyte from complex matrices. The provided workflow and expected performance metrics serve as a valuable resource for researchers and professionals in need of a high-purity compound for their studies. This method is amenable to adaptation for similar long-chain hydroxy fatty acid esters.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in the GC-MS analysis of Methyl 3-hydroxyheptadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis of Methyl 3-hydroxyheptadecanoate

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC--MS) analyses. This guide provides detailed solutions in a question-and-answer format for researchers, scientists, and drug development professionals experiencing issues with peak tailing, specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC-MS?

A1: In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing occurs when the peak is asymmetrical, and its trailing edge is broader than the leading edge.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[2][3] Peak tailing is quantified using the Tailing Factor (TF) or Asymmetry Factor (As). A value greater than 1.5 often indicates a problem that needs to be addressed.[1][2]

Q2: Why is my this compound peak particularly prone to tailing?

A2: this compound contains a polar hydroxyl (-OH) group. This functional group can interact strongly with "active sites" within the GC system.[2] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the column, or contaminants within the system.[4] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailing peak.[5]

Q3: What is an acceptable Tailing Factor?

A3: An ideal Tailing Factor is 1.0, which represents a perfectly symmetrical peak.[3] For a new, high-quality column, the asymmetry factor is typically between 0.9 (slight fronting) and 1.2.[1] In practice, a value below 1.5 is often acceptable, but if the tailing factor exceeds 2.0, it indicates a significant issue that requires troubleshooting.[1]

Troubleshooting Guide for Peak Tailing

This guide is structured to address issues from the simplest and most common to more complex, analyte-specific solutions.

Q4: My peak is tailing. What are the first things I should check?

A4: Start with the most straightforward physical and mechanical issues in the GC system.

  • Improper Column Installation: An incorrectly installed column is a common cause of peak shape problems.[6] Ensure the column is cut squarely with no jagged edges and is installed at the correct depth in both the inlet and the detector, according to the manufacturer's instructions.[2][4] An improper cut can create turbulence in the carrier gas flow, trapping analyte molecules and causing them to elute slowly.[5]

  • System Leaks: Leaks in the injector can lead to poor peak shape.[7] Use an electronic leak detector to check for leaks at the septum, column fittings, and gas lines.

Q5: I've checked for leaks and reinstalled the column, but the tailing persists. Could the problem be in the GC inlet?

A5: Yes, the inlet is a frequent source of problems leading to peak tailing, especially for polar compounds.

  • Contaminated or Active Inlet Liner: The inlet liner can accumulate non-volatile residues from previous samples, creating active sites.[8] The glass or quartz liner itself can have active silanol groups. Replace the liner with a new, deactivated (silanized) liner.[2][9] Using a liner with deactivated glass wool can also help trap non-volatile contaminants.[9]

  • Incorrect Inlet Temperature: If the inlet temperature is too low, the analyte may not vaporize completely and efficiently, leading to slow transfer onto the column and tailing.[10] For a high-molecular-weight compound like this compound, a starting inlet temperature of 250 °C is common, but may require optimization.[10]

Q6: My inlet seems fine. What column-related issues could cause peak tailing for this compound?

A6: The column is the heart of the separation, and its condition is critical for good peak shape.

  • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components, creating active sites that interact with your analyte.[5][6] Trimming 15-20 cm from the front of the column can often resolve this issue.[2]

  • Column Choice: The choice of stationary phase is crucial. For fatty acid methyl esters (FAMEs), especially those with polar functional groups, a polar stationary phase is recommended. Columns with polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWax) or cyanopropyl silicone (e.g., DB-23, HP-88) phases provide good peak shape and separation.[11][12] Using a general-purpose, non-polar column (like a DB-1ms or DB-5ms) may result in more tailing for this polar analyte.

  • Column Degradation: Over time and with exposure to oxygen at high temperatures, the stationary phase can degrade, exposing active sites. If trimming the column does not resolve the issue, the column may need to be replaced.[9]

Q7: I've addressed all the system issues, but my peak for this compound still tails. What's next?

A7: When system-related issues are ruled out, the problem likely lies with the chemical nature of the analyte itself. The polar hydroxyl group is the primary cause of the tailing. Masking this group through chemical derivatization is a highly effective solution.[13]

  • Chemical Derivatization: Silylation is a common derivatization technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[13][14] This process increases the volatility of the analyte and eliminates its ability to interact with active sites, resulting in a sharp, symmetrical peak.[13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[15]

Summary of Troubleshooting Steps

The following table summarizes the potential causes of peak tailing and the recommended actions.

Potential Cause Symptoms Recommended Action
Physical/Mechanical All peaks in the chromatogram may show some tailing or broadening.[16]Check for system leaks. Re-cut and reinstall the column at the correct depth.[2]
Inlet Contamination Tailing is more pronounced for polar compounds. Peak shape degrades over a sequence of injections.[8]Replace the inlet liner with a new, deactivated liner. Perform routine inlet maintenance.[6]
Column Contamination Tailing worsens over time. Loss of resolution.[5]Trim 15-20 cm from the front of the column. If the problem persists, replace the column.[2]
Inappropriate Column Polar analytes like this compound consistently show tailing.Use a column with a polar stationary phase suitable for FAME analysis (e.g., WAX or cyanopropyl).[11][12]
Analyte Polarity Only polar analytes are tailing despite a well-maintained system.[17]Derivatize the sample to mask the polar hydroxyl group (e.g., silylation).[13][18]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Sample Preparation: Evaporate the solvent from the sample containing this compound to complete dryness under a gentle stream of nitrogen. It is critical to ensure no moisture is present, as it will consume the derivatizing reagent.

  • Reagent Addition: Add 100 µL of a silylating reagent, such as BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst), to the dry sample vial.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The resulting derivative will be Methyl 3-(trimethylsilyloxy)heptadecanoate.

Protocol 2: Recommended GC-MS Parameters for Analysis

The following table provides a starting point for the GC-MS method parameters for the analysis of the derivatized analyte.

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a polar column like DB-WAX)
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 50 - 550 m/z

Visualizations

A logical workflow can aid in systematically troubleshooting the peak tailing issue.

TroubleshootingWorkflow cluster_system System Checks cluster_inlet Inlet Inspection cluster_column Column Evaluation cluster_deriv Chemical Modification Start Peak Tailing Observed for this compound CheckSystem 1. Perform Basic System Checks Start->CheckSystem CheckInlet 2. Inspect GC Inlet CheckSystem->CheckInlet Issue Persists Resolved Peak Shape Improved CheckSystem->Resolved Issue Resolved LeakCheck Check for leaks CheckSystem->LeakCheck ColumnInstall Verify column installation CheckSystem->ColumnInstall CheckColumn 3. Evaluate GC Column CheckInlet->CheckColumn Issue Persists CheckInlet->Resolved Issue Resolved Liner Replace inlet liner CheckInlet->Liner InletTemp Optimize inlet temperature CheckInlet->InletTemp Derivatize 4. Chemically Modify Analyte CheckColumn->Derivatize Issue Persists CheckColumn->Resolved Issue Resolved Trim Trim front of column CheckColumn->Trim ColumnType Confirm appropriate column phase CheckColumn->ColumnType Derivatize->Resolved Issue Resolved Silylation Perform silylation (e.g., with BSTFA) Derivatize->Silylation

Caption: Troubleshooting workflow for GC-MS peak tailing.

DerivatizationReaction cluster_main Silylation Reaction Analyte This compound (Polar, Prone to Tailing) Reagent + BSTFA (Silylating Agent) Analyte->Reagent Product Methyl 3-(trimethylsilyloxy)heptadecanoate (Non-polar, Volatile) Reagent->Product Result Symmetrical Peak Shape Product->Result Leads to

Caption: Chemical derivatization to improve peak shape.

References

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Methyl 3-hydroxyheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Methyl 3-hydroxyheptadecanoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound due to matrix effects, providing a systematic approach to problem resolution.

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability

Underlying Cause: A primary challenge in the quantitative LC-MS/MS analysis of lipids like this compound is the "matrix effect." This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] This can manifest as poor peak shape, reduced sensitivity, and inconsistent results. In biological matrices such as plasma or serum, phospholipids (B1166683) are a major contributor to these matrix effects, especially in electrospray ionization (ESI).[1]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Matrix Effect Mitigation Strategies cluster_3 Refinement a Poor Peak Shape, Low/Variable Signal b Verify System Suitability with a Standard a->b Start Here c Assess Analyte Stability b->c If System is OK d Improve Sample Preparation c->d If Standard is Stable e Optimize Chromatographic Separation d->e If Signal is Still Poor f Implement a Stable Isotope-Labeled Internal Standard e->f For Best Quantitation g Consider Derivatization f->g For Enhanced Sensitivity a Sample Pre-treatment: Acidify plasma/serum b SPE Cartridge Conditioning: Methanol followed by water a->b c Sample Loading b->c d Wash 1: Aqueous wash to remove polar interferences c->d e Wash 2: Organic wash (e.g., Methanol) to remove phospholipids d->e f Elution: Elute with a suitable organic solvent e->f g Evaporation and Reconstitution f->g h LC-MS/MS Analysis g->h

References

Improving the ionization efficiency of Methyl 3-hydroxyheptadecanoate in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Methyl 3-hydroxyheptadecanoate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance ionization efficiency and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound consistently low in LC-MS?

This compound, a fatty acid methyl ester (FAME), is a relatively non-polar molecule. It lacks readily ionizable functional groups, which makes it challenging to protonate or deprotonate efficiently using electrospray ionization (ESI). Consequently, it often exhibits poor ionization efficiency and low signal intensity compared to more polar or charged molecules.

Q2: Which ionization technique is best for this compound: ESI, APCI, or APPI?

The optimal technique depends on your instrumentation and experimental goals.

  • Electrospray Ionization (ESI): While less efficient for non-polar compounds, ESI can be optimized. It relies on the formation of adduct ions (e.g., with ammonium (B1175870), sodium) in positive mode.[1] It is generally the most common and accessible technique.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often better suited for less-polar, lower-molecular-weight compounds and is a strong alternative to ESI for this analyte.[2][3] It works by creating reactant ions from the solvent vapor, which then ionize the analyte through chemical reactions.

  • Atmospheric Pressure Photoionization (APPI): APPI can be effective for non-polar analytes, but its performance may require the use of a dopant.[2]

For gas chromatography-mass spectrometry (GC-MS), electron ionization (EI) is common but may lead to extensive fragmentation, making the molecular ion difficult to detect.[4] Chemical ionization (CI) is a softer GC-MS technique that can yield a more prominent molecular ion.[5]

Q3: Should I use positive or negative ion mode for my analysis?

For the intact methyl ester, positive ion mode is required . Ionization in this mode occurs through the formation of adducts with cations present in the mobile phase, such as protons ([M+H]⁺), ammonium ([M+NH₄]⁺), or sodium ([M+Na]⁺).[1] Negative ion mode is not effective as the molecule cannot easily lose a proton to form a negative ion. If you were analyzing the corresponding free carboxylic acid (3-hydroxyheptadecanoic acid), negative ion mode ([M-H]⁻) would be the standard approach, though sensitivity can be an issue.[6]

Q4: I see multiple peaks in my spectrum for a single standard. What are they?

You are likely observing multiple adduct ions. In ESI, your analyte can form ions with various cations present in your sample or mobile phase (e.g., H⁺, Na⁺, K⁺, NH₄⁺).[1][7] This splits your signal across several m/z values, reducing the intensity of any single peak and complicating data interpretation. To resolve this, you can add a specific salt, like ammonium formate (B1220265), to your mobile phase to promote the formation of a single, dominant adduct (e.g., [M+NH₄]⁺).[1]

Q5: When should I consider chemical derivatization?

Consider derivatization when you require a significant improvement in sensitivity that cannot be achieved by optimizing source parameters or mobile phase conditions. Chemical derivatization aims to attach a permanently charged or easily ionizable functional group to the analyte.[8] This strategy, often called "charge reversal," can dramatically increase ionization efficiency in positive mode ESI, leading to sensitivity gains of several orders of magnitude.[6][8]

Troubleshooting Guide

Problem: No Signal or Very Weak Signal Intensity
  • Possible Cause 1: Suboptimal Ionization Technique

    • Solution: If using ESI with poor results, try switching to APCI, which is often more effective for less polar molecules.[2] Ensure your mobile phase is compatible with the chosen technique. For APCI, ionization is controlled by vapor chemistry, and the choice of solvent is critical.[3]

  • Possible Cause 2: Incorrect Ion Source Parameters

    • Solution: The ionization process is highly dependent on source settings. Do not rely solely on default parameters. Systematically optimize key parameters by infusing a standard solution of your analyte and monitoring the signal. Critical parameters to adjust include:

      • Capillary/Sprayer Voltage[9]

      • Nebulizer and Drying Gas Pressures/Flow Rates[3][9]

      • Drying Gas and Capillary Temperatures[1][3]

      • Fragmentor/Cone Voltage[10]

  • Possible Cause 3: Inefficient Adduct Formation (ESI Positive Mode)

    • Solution: this compound relies on adduct formation for ionization. To enhance this, add a modifier to your mobile phase. Adding 5-10 mM ammonium formate is a common and effective strategy to promote the formation of the [M+NH₄]⁺ adduct, which often provides a strong and consistent signal.[1]

  • Possible Cause 4: Ion Suppression

    • Solution: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, suppressing its signal.[11]

      • Improve Chromatography: Optimize your LC method to separate the analyte from interfering matrix components.

      • Dilute the Sample: Reduce the concentration of matrix components by diluting the sample.[1]

      • Sample Cleanup: Implement a sample preparation procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[12]

Problem: Inconsistent Signal and Poor Reproducibility
  • Possible Cause 1: Uncontrolled Adduct Formation

    • Solution: Fluctuating concentrations of endogenous cations (like Na⁺ and K⁺ from glassware or reagents) can lead to variable adduct patterns between runs.[7] As described above, add 5-10 mM ammonium formate to your mobile phase to drive the formation of a single, stable [M+NH₄]⁺ adduct and improve reproducibility.[1]

  • Possible Cause 2: System Contamination

    • Solution: Contaminants in the ion source, transfer capillary, or LC system can lead to signal drift and suppression.[11]

      • Clean the Ion Source: Regularly clean the ion source according to the manufacturer's protocol.[11]

      • Use High-Purity Reagents: Employ high-purity, LC-MS grade solvents and additives to minimize background contamination.[1]

      • Check for Carryover: Inject a blank solvent run after a high-concentration sample to ensure there is no carryover affecting subsequent injections.[11]

  • Possible Cause 3: In-Source Fragmentation

    • Solution: If source temperatures or voltages (e.g., fragmentor/cone voltage) are too high, your analyte can fragment before it reaches the mass analyzer.[13] This can lead to a loss of the primary ion signal and poor reproducibility. Methodically reduce the fragmentor voltage and source temperature to find a balance that maximizes the signal of the intact adduct ion while minimizing fragmentation.[10][13]

Data Presentation

Table 1: Comparison of Recommended Ionization Techniques
Technique Ionization Principle Pros for this compound Cons Recommended Polarity
ESI Soft ionization in solution phase via solvent evaporation and charge accumulation.Widely available; can be effective with adduct-forming modifiers.Inherently low efficiency for non-polar molecules; sensitive to ion suppression.Positive (+)
APCI Chemical ionization at atmospheric pressure using a corona discharge to ionize solvent vapor.Generally better for less-polar, volatile compounds; less susceptible to matrix effects than ESI.[2]Can be thermally stressful, potentially causing degradation of labile compounds.Positive (+)
GC-CI Gas-phase chemical ionization following chromatographic separation.Soft ionization provides a clear molecular ion; excellent chromatography for FAMEs.[5]Requires a GC-MS system; analyte must be volatile.N/A
Table 2: Common Adducts of this compound (C₁₈H₃₆O₃, Exact Mass: 300.2664)
Adduct Ion Formula Calculated m/z Notes
Protonated[M+H]⁺301.2737Often weak for this compound without mobile phase acid.
Ammonium[M+NH₄]⁺318.2999Recommended for robust analysis; add ammonium formate.[1]
Sodium[M+Na]⁺323.2558Common contaminant; can be dominant if not controlled.[7]
Potassium[M+K]⁺339.2298Common contaminant from glassware or reagents.[14]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol outlines a method for optimizing key ESI source parameters using direct infusion.

  • Prepare Analyte Solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase (e.g., 80:20 Methanol:Water with 10 mM ammonium formate).

  • Direct Infusion Setup: Infuse the solution directly into the mass spectrometer at a flow rate typical for your LC setup (e.g., 0.3-0.5 mL/min) using a syringe pump and a T-junction.

  • Initial Instrument Settings: Begin with the instrument manufacturer's recommended settings for your flow rate.[1]

  • Systematic Optimization: While monitoring the signal intensity of the target adduct ion (e.g., [M+NH₄]⁺ at m/z 318.3), adjust the following parameters one at a time. Record the optimal value that provides the highest, most stable signal.

    • Fragmentor/Cone Voltage: Scan from a low value (e.g., 50 V) to a high value (e.g., 200 V) in 10-20 V increments. Select a voltage that maximizes the precursor ion without causing significant fragmentation.[10]

    • Capillary Voltage: Adjust in 0.5 kV increments within the recommended range (e.g., 3.0-5.0 kV for positive mode).[9]

    • Drying Gas Temperature: Vary the temperature in 25-50 °C increments (e.g., 250 °C to 400 °C).[1]

    • Drying Gas Flow Rate: Adjust in increments of 2-5 L/min within the instrument's range.

    • Nebulizer Pressure: Vary in 5-10 psi increments.

  • Verification: Once all parameters are optimized, confirm the settings using your LC-MS method to ensure performance translates from infusion to chromatographic conditions.

Protocol 2: Derivatization of 3-Hydroxyheptadecanoic Acid for Enhanced ESI Sensitivity

While the target analyte is a methyl ester, this protocol demonstrates the powerful charge-reversal derivatization strategy for the corresponding free fatty acid, which is a common challenge. This method attaches a permanently positive-charged tag, drastically improving ESI+ sensitivity.[6]

  • Sample Preparation: If starting with the methyl ester, perform alkaline hydrolysis to obtain the free acid (3-hydroxyheptadecanoic acid). Evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of a derivatization agent designed for carboxylic acids, such as N-(4-aminomethylphenyl)pyridinium (AMPP), along with appropriate coupling agents in an aprotic solvent like acetonitrile.[6]

  • Derivatization Reaction:

    • Reconstitute the dried sample in the derivatization reagent solution.

    • Vortex the mixture thoroughly.

    • Incubate at a specified temperature (e.g., 60 °C) for a set time (e.g., 60 minutes) to allow the reaction to proceed to completion.

  • Quenching and Dilution:

    • Stop the reaction by adding a small amount of an acidic solution (e.g., 1% formic acid in water).

    • Dilute the final mixture with the initial mobile phase to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis: Analyze the derivatized sample in positive ion ESI mode. The derivatized analyte will now carry a permanent positive charge and ionize with extremely high efficiency. A 60,000-fold increase in sensitivity has been reported for fatty acids using this type of derivatization compared to underivatized analysis.[6]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Signal start Start: Low or No Signal for Analyte check_ms Is the MS tuned and calibrated? start->check_ms infuse_std Infuse Analyte Standard Directly check_ms->infuse_std  Yes end_bad Consult Instrument Specialist check_ms->end_bad  No signal_ok Is a stable signal observed? infuse_std->signal_ok check_lc Investigate LC System: - Clogs or Leaks - Incorrect Mobile Phase - Column Integrity signal_ok->check_lc  No optimize_source Optimize MS Source Parameters: - Voltages (Capillary, Cone) - Gas Flows & Temperatures - Nebulizer Pressure signal_ok->optimize_source  Yes check_lc->end_bad signal_improved Signal Improved? optimize_source->signal_improved check_adducts Optimize Mobile Phase: Add Adduct-Forming Reagent (e.g., 10mM Ammonium Formate) signal_improved->check_adducts  No end_good Problem Solved signal_improved->end_good  Yes adduct_signal_ok Signal Improved? check_adducts->adduct_signal_ok check_matrix Investigate Matrix Effects: - Dilute Sample - Improve Chromatography - Perform Sample Cleanup (SPE) adduct_signal_ok->check_matrix  No adduct_signal_ok->end_good  Yes consider_deriv Consider Advanced Strategy: Chemical Derivatization check_matrix->consider_deriv consider_deriv->end_good AnalysisDecisionTree Decision Tree for Analysis Strategy start Analysis Goal for This compound sensitivity Is Ultra-High Sensitivity (e.g., for trace quantification) a primary requirement? start->sensitivity derivatize Strategy: Chemical Derivatization (Hydrolyze then derivatize free acid) sensitivity->derivatize  Yes direct_analysis Strategy: Direct Analysis of Methyl Ester sensitivity->direct_analysis  No outcome_deriv Outcome: - Very high sensitivity - Analysis in ESI+ mode derivatize->outcome_deriv select_ionization Select Ionization Technique direct_analysis->select_ionization esi_path Optimize ESI: - Promote single adduct (NH₄⁺) - Tune source parameters select_ionization->esi_path  Use ESI apci_path Optimize APCI: - Tune source parameters (especially temperature) select_ionization->apci_path  Use APCI outcome_direct Outcome: - Good sensitivity - Simpler workflow esi_path->outcome_direct apci_path->outcome_direct

References

Addressing poor recovery of Methyl 3-hydroxyheptadecanoate during sample extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of Methyl 3-hydroxyheptadecanoate during sample extraction. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound during extraction?

A1: Poor recovery of this compound is often attributed to its amphipathic nature, possessing both a nonpolar long carbon chain and a polar hydroxyl group. Key reasons for low recovery include:

  • Inappropriate solvent polarity in Liquid-Liquid Extraction (LLE).

  • Emulsion formation during LLE, which traps the analyte at the interface.[1][2]

  • Incorrect sorbent selection in Solid-Phase Extraction (SPE).

  • Analyte breakthrough during the sample loading phase in SPE.

  • Incomplete elution of the analyte from the SPE sorbent.

  • Suboptimal pH of the sample or solvents, which can affect the ionization state of any free acid form and its partitioning behavior.

Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for extracting this compound, but the choice depends on the sample matrix, desired purity, and throughput.

  • LLE (e.g., Folch or Bligh & Dyer methods) is robust and suitable for a wide range of sample types. However, it can be labor-intensive and prone to emulsion formation.[1][2]

  • SPE offers higher selectivity, cleaner extracts, and potential for automation. However, it requires careful method development, particularly in choosing the right sorbent and elution solvents to prevent analyte loss.

Q3: How does the hydroxyl group on this compound affect its extraction?

A3: The hydroxyl group increases the polarity of the molecule compared to non-hydroxylated fatty acid methyl esters (FAMEs). This has two main implications:

  • In LLE , a more polar solvent or a solvent mixture with a higher proportion of a polar component may be needed to efficiently partition it from the aqueous phase.

  • In reversed-phase SPE , it may have weaker retention on nonpolar sorbents like C18, increasing the risk of breakthrough during sample loading and washing. Conversely, in normal-phase SPE , it will exhibit stronger retention on polar sorbents like silica (B1680970).

Q4: Can derivatization improve the recovery of this compound?

A4: Yes, derivatizing the polar hydroxyl group can improve recovery, particularly for subsequent analysis by gas chromatography. Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the -OH group to a less polar trimethylsilyl (B98337) ether (-OTMS). This modification increases the hydrophobicity of the molecule, which can lead to:

  • Better partitioning into the organic phase during LLE.

  • Stronger retention on reversed-phase SPE sorbents.

  • Improved volatility and chromatographic peak shape in GC analysis.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

Issue: Low Recovery of this compound

LLE_Troubleshooting_Low_Recovery

Issue: Persistent Emulsion Formation

LLE_Emulsion_Troubleshooting

Solid-Phase Extraction (SPE) Troubleshooting

Issue: Low Recovery of this compound

SPE_Troubleshooting_Low_Recovery

Data Presentation

Table 1: Comparison of Liquid-Liquid Extraction Methods for Hydroxylated FAMEs

Extraction MethodSolvent System (v/v/v)Typical Recovery (%)AdvantagesDisadvantages
Folch Chloroform (B151607):Methanol (B129727) (2:1)85 - 95High recovery for a broad range of lipids.[3]Use of toxic chloroform, potential for emulsion.
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8)80 - 90Reduced solvent volume compared to Folch.[3][4]Lower recovery for high lipid content samples.[4]
MTBE Methyl-tert-butyl ether:Methanol (10:3)88 - 98Less toxic than chloroform, upper organic layer is easier to collect.Can be less efficient for very polar lipids.
Hexane (B92381)/Isopropanol Hexane:Isopropanol (3:2)75 - 85Non-halogenated solvent system.Lower recovery for polar lipids compared to other methods.[3]

Table 2: Comparison of Solid-Phase Extraction Sorbents for this compound

SPE SorbentWash SolventElution SolventTypical Recovery (%)AdvantagesDisadvantages
C18 (Reversed-Phase) 10% Methanol in WaterAcetonitrile or Methanol70 - 85Good for cleaning up aqueous samples.Potential for analyte breakthrough due to its polarity.
Silica (Normal-Phase) Hexane:Ethyl Acetate (B1210297) (9:1)Ethyl Acetate:Methanol (8:2)85 - 95Strong retention of hydroxylated compounds.Requires non-aqueous sample loading solvent.
Diol Hexane:Dichloromethane (1:1)Isopropanol80 - 90Less retentive than silica, can be useful for more polar analytes.Sensitive to water in the sample.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using a Modified Folch Method

This protocol is designed for the extraction of this compound from a liquid biological sample (e.g., plasma).

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of the liquid sample in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Homogenization: Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for another minute.[1]

  • Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes to achieve a clear separation of the two phases. You will observe an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.[1]

  • Collection of Organic Phase: Carefully aspirate and discard the upper aqueous layer. Using a clean Pasteur pipette, transfer the lower chloroform layer to a new clean glass tube, being careful not to disturb the protein disk at the interface.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., hexane or isopropanol).

Protocol 2: Solid-Phase Extraction using a Silica Cartridge

This protocol is suitable for purifying this compound from a less polar sample matrix.

Materials:

  • Silica SPE cartridges (e.g., 500 mg)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the silica cartridge.

    • Pass 5 mL of ethyl acetate through the cartridge.

    • Equilibrate the cartridge with 5 mL of hexane. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dissolve the sample in a minimal amount of hexane or a low-polarity solvent.

    • Load the sample onto the conditioned cartridge and allow it to pass through slowly under gravity or with a very light vacuum (flow rate of ~1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of Hexane:Ethyl Acetate (9:1 v/v) to elute nonpolar interfering compounds.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound with 5 mL of Ethyl Acetate:Methanol (8:2 v/v).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for your analysis.

References

Column selection guide for the optimal separation of long-chain hydroxy fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the optimal separation of long-chain hydroxy fatty acids (LCHFAs). It includes troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for separating long-chain hydroxy fatty acids?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of fatty acids.[1][2][3] RP-HPLC separates fatty acids based on their hydrophobicity, which is determined by chain length and degree of unsaturation.[1][2]

Q2: Which type of column is best suited for general LCHFA separation?

A2: Octadecylsilyl (ODS) or C18 columns are the most common stationary phases used for reversed-phase HPLC of fatty acids.[1] C8 and C4 columns, which have shorter alkyl chains, can also be suitable, particularly for analyzing a wide range of fatty acids, including very-long-chain fatty acids (VLCFAs).[4]

Q3: How can I separate enantiomers of hydroxy fatty acids?

A3: The separation of LCHFA enantiomers requires the use of chiral stationary phases (CSPs).[1][5][6][7][8] Several commercially available chiral columns can resolve enantiomeric hydroxy fatty acids.[1][7] Chiral supercritical fluid chromatography (SFC) has also been shown to be effective for the fast enantioseparation of fatty acid esters of hydroxy fatty acids (FAHFAs).[9]

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should it be used for LCHFA analysis?

A4: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[10] It is particularly useful for separating fatty acids by class, which can help reduce the ambiguity of identification when coupled with mass spectrometry (MS). HILIC can be a good option for separating short-chain fatty acids that show poor retention on C18 columns.[11]

Q5: Is derivatization necessary for the analysis of LCHFAs?

A5: While HPLC can analyze free fatty acids directly, derivatization is often employed to improve detection sensitivity and chromatographic performance.[11][12][13] Derivatizing the carboxyl group can enhance ionization efficiency in mass spectrometry, leading to better sensitivity.[12][13] For UV detection, derivatization to form phenacyl esters, for example, allows for detection at higher wavelengths with greater sensitivity.[1]

Troubleshooting Guide

Issue 1: Poor resolution of positional or geometric isomers.

  • Problem: Standard C18 columns often struggle to separate isomers of unsaturated fatty acids due to their similar hydrophobicity.[11]

  • Solution:

    • Column Selection: Consider using columns with higher molecular shape selectivity, such as those with cholesteryl-based stationary phases.[11]

    • Mobile Phase Optimization: Varying the mobile phase composition, such as the ratio of acetonitrile (B52724) to water, can improve the resolution of some isomers.[14]

    • Alternative Techniques: Silver-ion chromatography is an excellent method for separating isomers based on the number and geometry of double bonds.[1]

Issue 2: Low sensitivity and poor peak shape, especially in LC-MS.

  • Problem: Free fatty acids can exhibit poor ionization efficiency in mass spectrometry, leading to low sensitivity.[12][15] Peak fronting or tailing can also be an issue.

  • Solution:

    • Derivatization: Derivatizing the carboxylic acid group can significantly enhance the MS response.[12][13][16]

    • Mobile Phase pH: For underivatized fatty acids, adjusting the mobile phase pH can improve peak shape. Adding a small amount of a weak acid like acetic acid is a common practice.[1]

    • Ionization Mode: For LC-MS, using negative ion mode is generally more appropriate for the analysis of underivatized fatty acids as it minimizes in-source water loss.[15]

Issue 3: Co-elution of different lipid classes.

  • Problem: In complex biological samples, LCHFAs may co-elute with other lipid species, interfering with accurate quantification.

  • Solution:

    • HILIC: HILIC separates lipids based on the polarity of their head groups, effectively separating different lipid classes.[10]

    • Two-Dimensional LC: An offline two-dimensional separation approach, combining reversed-phase LC for regioisomer separation with chiral SFC-MS for enantiomer analysis, can be highly effective for complex samples.[9]

    • Sample Preparation: Employing solid-phase extraction (SPE) can help to selectively enrich and purify FAHFAs from biological samples prior to LC-MS analysis.[16]

Column Selection Summary

Separation Goal Primary Column Recommendation Alternative Columns/Techniques Key Considerations
General Separation (by chain length & unsaturation) C18 (ODS)[1]C8, C4[4]Standard for reversed-phase separation.
Enantiomer Separation Chiral Stationary Phase (e.g., Lux i-Amylose-3, Chiralpak AD)[6][9]Chiral SFC[9]Essential for resolving R and S isomers.
Positional/Geometric Isomer Separation Cholesteryl-based columns[11]Silver-Ion Chromatography[1]Requires high shape selectivity.
Separation by Lipid Class HILIC[10]Two-Dimensional LC[9]Useful for complex matrices to reduce co-elution.
Very-Long-Chain Fatty Acids (VLCFAs) C8, C4[4]-Shorter chain columns can be more effective for these highly hydrophobic molecules.

Experimental Protocols

Protocol 1: General RP-HPLC Separation of LCHFAs

  • Column: C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[1][17]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 205-210 nm for underivatized fatty acids or at a higher wavelength for derivatized fatty acids (e.g., 254 nm for phenacyl esters).[1] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.[2][18]

Protocol 2: Chiral Separation of LCHFA Enantiomers

  • Column: Chiral stationary phase (e.g., Chiralpak AD-RH)

  • Mobile Phase: A mixture of n-hexane, 1,2-dichloroethane, and ethanol (B145695) for normal phase, or acetonitrile/water for reversed-phase chiral columns.[5][6]

  • Flow Rate: Typically 0.5 - 1.0 mL/min

  • Temperature: Ambient or controlled as per manufacturer's recommendation.

  • Detection: UV detection, often after derivatization to introduce a chromophore (e.g., 3,5-dinitrophenylurethane derivatives).[5]

Visual Guides

ColumnSelectionWorkflow Start Start: LCHFA Separation Goal Goal Define Separation Goal Start->Goal General General Separation (Chain Length/Unsaturation) Goal->General General Isomers Isomer Separation Goal->Isomers Isomers Enantiomers Enantiomer Separation Goal->Enantiomers Enantiomers Classes Lipid Class Separation Goal->Classes Classes RP_Column Select C18 or C8 Column General->RP_Column Shape_Column Select Shape-Selective Column (e.g., Cholesteryl) Isomers->Shape_Column Chiral_Column Select Chiral Column Enantiomers->Chiral_Column HILIC_Column Select HILIC Column Classes->HILIC_Column Optimize Optimize Mobile Phase & Conditions RP_Column->Optimize Shape_Column->Optimize Chiral_Column->Optimize HILIC_Column->Optimize End Achieved Separation Optimize->End

Caption: Workflow for selecting the appropriate column based on the LCHFA separation goal.

TroubleshootingFlowchart Start Start: Chromatographic Issue Issue Identify the Problem Start->Issue PoorRes Poor Isomer Resolution Issue->PoorRes LowSens Low Sensitivity / Poor Peak Shape Issue->LowSens CoElution Co-elution of Lipid Classes Issue->CoElution Sol_PoorRes 1. Use Shape-Selective Column 2. Optimize Mobile Phase 3. Consider Silver-Ion Chromatography PoorRes->Sol_PoorRes Sol_LowSens 1. Derivatize Sample 2. Adjust Mobile Phase pH 3. Use Negative Ion Mode (MS) LowSens->Sol_LowSens Sol_CoElution 1. Use HILIC Column 2. Employ 2D-LC 3. Enhance Sample Prep (SPE) CoElution->Sol_CoElution Evaluate Evaluate Results Sol_PoorRes->Evaluate Sol_LowSens->Evaluate Sol_CoElution->Evaluate End Problem Resolved Evaluate->End Successful Reassess Re-evaluate Problem Evaluate->Reassess Unsuccessful Reassess->Issue

Caption: A logical flowchart for troubleshooting common issues in LCHFA separation.

References

Validation & Comparative

A Guide to the Quantitative Analysis of Methyl 3-hydroxyheptadecanoate: Validation of a GC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Methyl 3-hydroxyheptadecanoate. It includes a detailed experimental protocol, performance data, and a comparison with alternative analytical techniques. This document is intended to assist researchers, scientists, and professionals in drug development in establishing robust and reliable analytical methods for 3-hydroxy fatty acids.

Introduction to 3-Hydroxy Fatty Acids Analysis

3-hydroxy fatty acids (3-OH-FAs) are important metabolites and structural components of lipids in various biological systems. Accurate quantification of specific 3-OH-FAs, such as 3-hydroxyheptadecanoic acid, is crucial for understanding their physiological roles and for various clinical and industrial applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity and selectivity.[1][2] However, due to their low volatility, fatty acids require derivatization into more volatile forms, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.

This guide focuses on a validated GC-MS method for the quantification of this compound, the methyl ester of 3-hydroxyheptadecanoic acid.

Experimental Protocol: GC-MS Quantification of this compound

This protocol describes a stable isotope dilution GC-MS method for the quantitative analysis of 3-hydroxy fatty acids, including 3-hydroxyheptadecanoic acid, in biological samples.

Sample Preparation

The sample preparation involves hydrolysis, extraction, and derivatization to convert the analyte into a volatile form suitable for GC-MS analysis.

  • Hydrolysis (for total 3-hydroxy fatty acid content):

    • To a 500 µL sample (e.g., plasma, serum), add 500 µL of 10 M NaOH.

    • Incubate for 30 minutes to hydrolyze esterified 3-hydroxy fatty acids.[3]

  • Internal Standard Spiking:

    • Add a known amount of a suitable internal standard, such as a ¹³C-labeled 3-hydroxy fatty acid, to the sample for accurate quantification.[3]

  • Acidification and Extraction:

    • Acidify the sample with 6 M HCl.[3]

    • Extract the 3-hydroxy fatty acids twice with 3 mL of ethyl acetate.[3]

    • Dry the combined organic extracts under a stream of nitrogen.[3]

  • Derivatization:

    • Add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to the dried extract.[3]

    • Heat the mixture at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.[3]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 5890 series II system or equivalent.[3]

  • Column: HP-5MS capillary column (or similar).[3]

  • Injection: 1 µL of the derivatized sample is injected.[3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.[3]

    • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.[3]

    • Ramp 2: Increase to 290°C at a rate of 15°C/min and hold for 6 minutes.[3]

  • Mass Spectrometer: Mass selective detector operated in Selected Ion Monitoring (SIM) mode.[3]

  • Quantification Ions: Monitor the characteristic ions for the analyte and the internal standard. For the trimethylsilyl derivative of 3-hydroxy fatty acid methyl esters, a common fragment ion is monitored for quantification.[3]

GC-MS Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the GC-MS method for quantifying this compound.

GCMS_Validation_Workflow cluster_prep Method Development & Optimization cluster_validation Method Validation cluster_application Application SamplePrep Sample Preparation (Extraction & Derivatization) GCMS_Params GC-MS Parameter Optimization (Column, Temperature, Ions) SamplePrep->GCMS_Params Specificity Specificity & Selectivity GCMS_Params->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Sample Analysis Robustness->RoutineAnalysis Method Validated QC Quality Control RoutineAnalysis->QC Analytical_Comparison cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gc_sample Sample gc_deriv Derivatization gc_sample->gc_deriv gc_inject GC Separation gc_deriv->gc_inject gc_ms MS Detection gc_inject->gc_ms lc_sample Sample lc_inject LC Separation lc_sample->lc_inject lc_ms MS/MS Detection lc_inject->lc_ms start

References

A Comparative Guide: GC-MS vs. LC-MS for the Analysis of 3-Hydroxy Fatty Acids in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) in serum is critical for both clinical diagnostics and research. These molecules are significant biomarkers for metabolic disorders, such as fatty acid oxidation defects, and can indicate the presence of bacterial endotoxins.[1][2][3] The two primary analytical platforms for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their needs.

Methodology at a Glance: GC-MS and LC-MS

The fundamental difference between the two techniques lies in the mobile phase used to separate analytes. GC-MS employs a gas, suitable for volatile and thermally stable compounds, while LC-MS uses a liquid, making it versatile for a wider range of molecules. This distinction dictates the sample preparation workflow for 3-OH-FAs.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-OH-FAs is a well-established method.[4] However, due to the low volatility of these fatty acids, a chemical derivatization step is mandatory.[5] This process, typically silylation, converts the polar carboxyl and hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) esters, allowing them to traverse the GC column.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), often allows for the direct analysis of 3-OH-FAs without derivatization.[7][8] This simplifies sample preparation and can increase throughput. However, derivatization may still be employed in LC-MS methods to enhance sensitivity and chromatographic separation for certain fatty acids.[9][10]

Comparative Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for analyzing 3-OH-FAs in serum using both GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Extract Liquid-Liquid Extraction Serum->Extract Hydrolyze Hydrolysis (for Total 3-OH-FAs) Extract->Hydrolyze Optional Derivatize Derivatization (Silylation) Extract->Derivatize Hydrolyze->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Typical experimental workflow for GC-MS analysis of 3-OH-FAs.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Precipitate Protein Precipitation Serum->Precipitate Extract SPE or LLE Precipitate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Typical experimental workflow for LC-MS/MS analysis of 3-OH-FAs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS often depends on the specific requirements for sensitivity, precision, and throughput. The following table summarizes key quantitative performance metrics gathered from literature for the analysis of hydroxylated and other short-chain fatty acids in serum.

Performance MetricGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) ~0.03 - 0.6 µg/mL[11]~1 - 7 ng/mL (with derivatization)[10]LC-MS/MS often provides superior sensitivity, reaching the low ng/mL range.
Limit of Quantification (LOQ) Varies by analyte~3 - 19 ng/mL (with derivatization)[10]Both methods provide LOQs suitable for endogenous levels, but LC-MS/MS excels for trace analysis.
Precision (%RSD) 1.0% - 13.3%[6]0.3% - 12.6%[12]Both techniques demonstrate excellent precision and reproducibility.
Sample Preparation Time Longer (requires derivatization)Shorter (direct injection possible)LC-MS workflows are generally faster and more amenable to high-throughput automation.[9]
Specificity HighVery High (with MS/MS)Tandem MS (MS/MS) in LC provides exceptional specificity by monitoring precursor-product ion transitions, reducing interferences.
Analyte Coverage Limited by volatility and thermal stabilityBroader range of analytesLC-MS is more versatile for analyzing a wider array of metabolites in a single run.[8]

Detailed Experimental Protocols

Below are representative protocols for the analysis of 3-OH-FAs in human serum.

Protocol 1: GC-MS Analysis of 3-OH-FAs (with Silylation)

This protocol is adapted from established methods for analyzing 3-hydroxy fatty acids in serum.[4][6]

  • Internal Standard Spiking: To 500 µL of serum, add 10 µL of a stable isotope-labeled internal standard mix (e.g., ¹³C-labeled 3-OH-FAs) to correct for analyte loss during sample preparation.

  • Hydrolysis (Optional, for Total 3-OH-FAs): For measurement of total (free and esterified) 3-OH-FAs, add 500 µL of 10 M NaOH and incubate for 30 minutes. For free 3-OH-FAs, skip this step.

  • Acidification: Acidify the sample with 6 M HCl.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the phases. Repeat the extraction twice.

  • Drying: Pool the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Reconstitute the dried extract in 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[5][13] Cap the vial and heat at 80°C for 60 minutes.[6]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto the GC-MS system. Use a suitable capillary column (e.g., HP-5MS). Quantify using selected ion monitoring (SIM) mode, comparing the peak area of the analyte to its corresponding internal standard.[6]

Protocol 2: LC-MS/MS Analysis of 3-OH-FAs (Direct)

This protocol is a generalized method based on common practices for analyzing fatty acids in plasma/serum without derivatization.[7][14]

  • Internal Standard Spiking: To 100 µL of serum in a 1.5 mL microcentrifuge tube, add an internal standard mix containing deuterated or ¹³C-labeled fatty acid analogs.

  • Protein Precipitation & Extraction: Add 300 µL of ice-cold acetonitrile (B52724) (containing 1% formic acid to aid precipitation and ionization) to the serum. Vortex vigorously for 1 minute to precipitate proteins.[7]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Dilution: Carefully transfer the supernatant to a new tube or autosampler vial. The sample may be analyzed directly or diluted further with the initial mobile phase if concentrations are expected to be high.

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase LC column (e.g., C18).[14] Use a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatography and ionization. Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Biological Context: The TLR4 Signaling Pathway

3-Hydroxy fatty acids are integral components of the Lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[15] The detection of 3-OH-FAs in serum can, therefore, be an indicator of systemic bacterial infection (sepsis). LPS is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway.[16][17]

TLR4_Signaling LPS LPS (contains 3-OH-FAs) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 loads onto TLR4 TLR4 MD2->TLR4 binds Complex TLR4/MD-2/LPS Complex MD2->Complex TLR4->Complex MyD88 MyD88 Complex->MyD88 recruits NFkB NF-κB Activation MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription

Caption: LPS/TLR4 signaling pathway initiated by bacterial endotoxins.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of 3-hydroxy fatty acids in serum.

Choose GC-MS when:

  • Your laboratory has established protocols and expertise in GC-MS analysis and derivatization.

  • The primary goal is the robust, validated measurement of a specific panel of 3-OH-FAs.

  • High-throughput is not the main priority.

Choose LC-MS/MS when:

  • High sensitivity and specificity are paramount for detecting trace levels of 3-OH-FAs.

  • A faster sample turnaround time and higher throughput are required.

  • The analysis is part of a larger metabolomics study aiming to measure a diverse range of analytes simultaneously.

Ultimately, the choice of platform will depend on the specific research question, available instrumentation, and the desired balance between sample preparation complexity, sensitivity, and throughput.

References

Cross-validation of an analytical method for Methyl 3-hydroxyheptadecanoate with a certified reference material.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of an in-house analytical method for Methyl 3-hydroxyheptadecanoate with a certified reference material (CRM). The objective is to ensure the reliability, accuracy, and comparability of analytical data, a critical step in regulated research and development environments.[1][2] The principles and methodologies outlined here are based on established practices for analytical method validation and the use of CRMs.[3][4][5]

Data Presentation: Performance Comparison

Cross-validation involves a direct comparison of the in-house method's performance against the certified values of a CRM.[2] The following tables summarize the key performance parameters that must be evaluated.

Table 1: Comparison of Method Linearity

ParameterIn-House MethodCertified Reference MaterialAcceptance Criteria
Concentration Range (µg/mL) 0.1 - 100N/AShould cover expected sample concentrations
Correlation Coefficient (r²) 0.9992N/A≥ 0.995
Calibration Curve Equation y = 1.5x + 0.05N/AN/A

Table 2: Comparison of Method Accuracy

Spiked Concentration (µg/mL)In-House Method Measured Concentration (µg/mL)CRM Certified Value (µg/mL)In-House Method Recovery (%)Acceptance Criteria
1.00.981.0 ± 0.0598.080 - 120%
10.010.1510.0 ± 0.5101.580 - 120%
50.049.2550.0 ± 2.598.580 - 120%

Table 3: Comparison of Method Precision (Repeatability)

Concentration (µg/mL)In-House Method Mean ± SD (n=6)In-House Method RSD (%)Acceptance Criteria
1.01.02 ± 0.043.9≤ 15%
50.050.10 ± 1.252.5≤ 15%

Table 4: Comparison of Detection and Quantitation Limits

ParameterIn-House MethodIndustry Standard
Limit of Detection (LOD) (µg/mL) 0.05Method Dependent
Limit of Quantitation (LOQ) (µg/mL) 0.1Method Dependent

Experimental Protocols

The following protocols are based on standard gas chromatography-mass spectrometry (GC-MS) methods for the analysis of fatty acid methyl esters (FAMEs).[6][7][8]

2.1. Sample Preparation (In-House Method)

  • Lipid Extraction: Extract lipids from the sample matrix (e.g., plasma, cell culture) using a chloroform/methanol (2:1, v/v) mixture.

  • Internal Standard Spiking: Add a known amount of an internal standard, such as Methyl heptadecanoate, to the sample prior to extraction for accurate quantification.[9]

  • Derivatization: Convert fatty acids to FAMEs using a solution of 4% v/v H₂SO₄ in methanol.[6] Heat the mixture at 80-85°C for one hour.[6]

  • Extraction of FAMEs: After cooling, add hexane (B92381) and deionized water to the sample. Vortex and collect the upper hexane layer containing the FAMEs.

  • Sample Concentration: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the sample in a suitable volume of hexane for GC-MS analysis.

2.2. Certified Reference Material Preparation

  • Reconstitution: If the CRM is in solid form, accurately weigh a precise amount and dissolve it in a certified solvent (e.g., hexane) to achieve the desired stock concentration.

  • Serial Dilutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the same certified solvent.

2.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for peak identification.

Mandatory Visualization

The following diagram illustrates the workflow for the cross-validation of the analytical method for this compound.

cross_validation_workflow cluster_method_dev In-House Method Development cluster_crm Certified Reference Material cluster_cross_val Cross-Validation Experiments cluster_analysis Data Analysis & Comparison cluster_outcome Outcome method_dev Method Development & Optimization method_val Initial Method Validation method_dev->method_val linearity Linearity Assessment method_val->linearity accuracy Accuracy Assessment method_val->accuracy precision Precision Assessment method_val->precision lod_loq LOD/LOQ Determination method_val->lod_loq crm_prep CRM Preparation crm_prep->accuracy data_comp Compare Performance Parameters linearity->data_comp accuracy->data_comp precision->data_comp lod_loq->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance method_validated Method Validated acceptance->method_validated Yes method_revision Method Revision Required acceptance->method_revision No

Caption: Cross-validation workflow for an analytical method.

References

A Comparative Guide to Inter-laboratory Analysis of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methodologies for the quantification of 3-hydroxy fatty acids (3-OH-FAs): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It includes a summary of their performance characteristics based on experimental data, detailed experimental protocols, and visualizations of the analytical workflow and the relevant biological pathway.

Introduction

3-Hydroxy fatty acids are critical intermediates in mitochondrial fatty acid β-oxidation.[1][2] Their accumulation in biological fluids can be indicative of certain metabolic disorders, making their accurate quantification essential for clinical diagnostics and research.[3] This guide compares the established GC-MS methods with the increasingly adopted LC-MS techniques for 3-OH-FA analysis.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS for 3-OH-FA analysis depends on various factors, including the required sensitivity, sample throughput, and the specific analytes of interest. Below is a summary of typical performance characteristics for each method, compiled from various studies.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[4]0.001 mM (analyte dependent)[3]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[4]Typically in the low ng/mL to µg/mL range
**Linearity (R²) **> 0.99[4]> 0.99[3]
Precision (RSD%) 1.0% - 13.3%[5]<12% (intra-day), <20% (inter-day)[3]
Recovery Generally high, but dependent on extraction efficiency[6]92% - 120%[3]
Sample Preparation Requires derivatization (time-consuming)[7]Often requires minimal sample preparation, no derivatization needed[3]
Throughput Lower due to longer run times and derivatizationHigher due to faster analysis times
Compound Coverage Excellent for volatile and thermally stable compoundsBroader coverage, including non-volatile and thermally labile compounds[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acid Analysis

This protocol is a synthesized representation of established methods for the analysis of 3-OH-FAs in biological samples like plasma or serum.[5]

1. Sample Preparation and Hydrolysis:

  • To 500 µL of serum or plasma, add internal standards (e.g., stable isotope-labeled 3-OH-FAs).

  • For the analysis of total 3-OH-FAs (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. This step is omitted for the analysis of only free 3-OH-FAs.

  • Acidify the sample with 6 M HCl.

2. Extraction:

  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate (B1210297).

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

3. Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) esters of the 3-OH-FAs. This step increases the volatility of the analytes for GC analysis.[8]

4. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Column: Use a capillary column suitable for fatty acid analysis (e.g., HP-5MS).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

    • Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.[5]

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each 3-OH-FA and their corresponding internal standards.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for 3-Hydroxy Fatty Acid Analysis

LC-MS/MS methods offer the advantage of direct analysis of 3-OH-FAs without the need for derivatization.[3]

1. Sample Preparation:

  • Protein precipitation is a common first step. Add a cold organic solvent (e.g., acetonitrile) containing internal standards to the plasma or serum sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Use an electrospray ionization (ESI) source, typically in negative ion mode.

    • For quantification, operate in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

Mitochondrial Fatty Acid β-Oxidation Pathway

3-Hydroxy fatty acids are key intermediates in the mitochondrial β-oxidation of fatty acids, a major pathway for energy production. The diagram below illustrates the cyclical nature of this process.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase fadh2_out FADH₂ L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase nadh_out NADH + H⁺ Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) _3_Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Shorter_Fatty_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle fad_in FAD h2o_in H₂O nad_in NAD⁺ coa_in CoA-SH gcms_workflow Sample Biological Sample (Plasma, Serum) Hydrolysis Hydrolysis (optional) (for total 3-OH-FAs) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

References

A Comparative Guide to Fatty Acid Methyl Ester Standards for Calibration: Methyl 3-hydroxyheptadecanoate vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accuracy of quantitative analysis hinges on the quality and suitability of calibration standards. For fatty acid analysis, particularly by gas chromatography (GC), Fatty Acid Methyl Esters (FAMEs) are the cornerstone of reliable quantification. This guide provides a comprehensive comparison of Methyl 3-hydroxyheptadecanoate against other commonly used FAME standards, offering insights into their respective applications, performance, and the experimental protocols for their use.

Introduction to FAME Standards in Calibration

FAMEs are derivatives of fatty acids that are more volatile and less polar than their parent molecules, making them ideal for GC analysis. Calibration with FAME standards is essential for determining the concentration of fatty acids in a sample. This is typically achieved by generating a calibration curve where the instrument's response to a series of known standard concentrations is plotted. The concentration of the analyte in an unknown sample is then determined by interpolating its response on this curve.

Internal standards are often used to improve accuracy and precision by correcting for variations in sample preparation and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.

This compound: A Specialized Standard

This compound is a hydroxylated fatty acid methyl ester. Its primary application lies in the analysis of bacterial fatty acids.[2] Certain bacterial species produce 3-hydroxy fatty acids as components of their cell membranes, and their detection and quantification can be crucial for bacterial identification and characterization.

While specific quantitative performance data for this compound as a calibration standard is not extensively published in comparative studies, its utility is well-established within its niche. For the quantitative analysis of 3-hydroxy fatty acids, a stable isotope-labeled internal standard is often the preferred method to ensure the highest accuracy.

Conventional FAME Standards: The Workhorses of Fatty Acid Analysis

For general fatty acid analysis in matrices such as biofuels, food, and biological samples, odd-chain FAMEs are the most common standards. Methyl Heptadecanoate (C17:0) and Methyl Nonadecanoate (C19:0) are frequently employed as internal standards because they are typically absent or present in very low concentrations in most samples.[1][3]

Performance Comparison

The selection of a suitable FAME standard depends on the specific analytical application. While a direct quantitative comparison is challenging due to the specialized nature of this compound, the following table summarizes the typical performance characteristics of the more common FAME standards based on available literature.

Table 1: Performance Characteristics of Common FAME Standards

StandardTypical ApplicationLinearity (R²)Accuracy (Recovery %)Precision (RSD%)
This compound Analysis of bacterial 3-hydroxy fatty acidsData not readily available in comparative studies. Expected to be >0.99 in validated methods.Data not readily available in comparative studies.Data not readily available in comparative studies.
Methyl Heptadecanoate (C17:0) General fatty acid analysis (internal standard)[4]>0.99[1]82 - 109.9%[1]2.77 - 5.82% (Intra-day)[1]
Methyl Nonadecanoate (C19:0) General fatty acid analysis, especially in biodiesel (internal standard)[5]>0.99[1]Data not explicitly found, but used in validated methods like EN 14103.Data not explicitly found, but used in validated methods like EN 14103.
Deuterated FAMEs (e.g., Methyl-d3 Laurate) High-accuracy quantitative analysis (internal standard)>0.99 (Inferred)[1]Typically 80 - 110%[1]<15% (Inferred)[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for sample preparation and GC analysis using FAME standards.

Protocol 1: General FAME Analysis using an Internal Standard (e.g., Methyl Heptadecanoate)

This protocol is suitable for the quantification of total fatty acids in a sample.

1. Sample Preparation and Derivatization: a. To a known amount of sample (e.g., 10 mg of oil or lipid extract), add a known amount of the internal standard solution (e.g., Methyl Heptadecanoate in hexane). b. Add 2 mL of 0.5 M NaOH in methanol (B129727). c. Heat the mixture at 100°C for 5 minutes. d. Add 2 mL of 14% boron trifluoride (BF3) in methanol and heat at 100°C for another 5 minutes.[5] e. Cool the sample to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. f. Vortex and centrifuge to separate the layers. g. The upper hexane layer containing the FAMEs is collected for GC analysis.

2. GC-FID Analysis: a. Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). b. Injector Temperature: 250°C. c. Detector Temperature: 280°C. d. Oven Temperature Program:

  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp to 240°C at 4°C/minute.
  • Hold at 240°C for 10 minutes. e. Carrier Gas: Helium or Hydrogen. f. Injection Volume: 1 µL.

3. Calibration Curve Preparation: a. Prepare a series of calibration standards containing known concentrations of a FAME mix and a constant concentration of the internal standard. b. Derivatize the standards using the same procedure as the samples. c. Analyze the standards by GC-FID. d. Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve.

Protocol 2: Analysis of Bacterial 3-Hydroxy Fatty Acids

This protocol is specifically for the analysis of 3-hydroxy fatty acids from bacterial cells.[2]

1. Saponification and Methylation: a. Harvest bacterial cells by centrifugation. b. Add 1 mL of 1.2 M NaOH in 50% aqueous methanol to the cell pellet. c. Heat at 100°C for 30 minutes. d. Cool and add 2 mL of 1.2 M HCl in 50% aqueous methanol. e. Add 1.25 mL of a 1:1 mixture of diethyl ether and hexane. f. Vortex and centrifuge. The upper organic phase contains the free fatty acids. g. Transfer the organic phase to a new tube and evaporate to dryness. h. Reconstitute in a small volume of a suitable solvent and derivatize to form methyl esters using a reagent like diazomethane (B1218177) or by heating with BF3-methanol.

2. GC-MS Analysis: a. Column: A non-polar or medium-polarity capillary column is typically used. b. Injector and Transfer Line Temperature: 250°C. c. Oven Temperature Program: A temperature gradient suitable for the separation of hydroxylated FAMEs should be used. d. Ionization Mode: Electron Impact (EI). e. Mass Spectrometer: Operated in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Logical Workflow and Signaling Pathways

To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

FAME_Calibration_Workflow cluster_prep Sample and Standard Preparation cluster_derivatization Derivatization to FAMEs cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Derivatization Saponification & Methylation Sample->Derivatization Standard_Stock FAME Standard Stock Standard_Stock->Derivatization Internal_Standard Internal Standard Internal_Standard->Derivatization GC_Analysis GC-FID or GC-MS Analysis Derivatization->GC_Analysis Peak_Integration Peak Integration & Area Calculation GC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification Standard_Selection_Logic Start Start: Select FAME Standard Analyte_Type What is the primary analyte type? Start->Analyte_Type Bacterial_Hydroxy_FA Bacterial 3-Hydroxy Fatty Acids Analyte_Type->Bacterial_Hydroxy_FA Specific General_FA General Fatty Acids (e.g., in oils, tissues) Analyte_Type->General_FA General Select_M3H Select this compound Bacterial_Hydroxy_FA->Select_M3H Select_Odd_Chain Select Odd-Chain FAME (e.g., C17:0, C19:0) General_FA->Select_Odd_Chain End End: Proceed with Method Validation Select_M3H->End High_Accuracy Is highest accuracy critical? Select_Odd_Chain->High_Accuracy Select_Deuterated Consider Deuterated Standard High_Accuracy->Select_Deuterated Yes High_Accuracy->End No Select_Deuterated->End

References

Comparative analysis of 3-hydroxy fatty acid profiles in different bacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct 3-hydroxy fatty acid (3-OH-FA) signatures in key bacterial strains. This guide provides a comparative analysis of 3-OH-FA profiles, detailed experimental methodologies for their quantification, and visual workflows to aid in understanding the analytical processes.

3-Hydroxy fatty acids (3-OH-FAs) are integral components of the lipid A moiety of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The specific profile of these fatty acids, varying in chain length and abundance, serves as a chemotaxonomic marker and can be crucial in the identification of bacterial species and the assessment of endotoxin (B1171834) levels. This guide presents a comparative overview of the 3-OH-FA profiles in four medically significant bacterial strains: Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae.

Quantitative Comparison of 3-Hydroxy Fatty Acid Profiles

The relative abundance of different 3-OH-FA species varies significantly among bacterial strains, providing a unique chemical fingerprint. The following table summarizes the reported 3-OH-FA profiles for the selected bacteria, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Bacterial Strain3-OH-FA SpeciesRelative Abundance (%)Reference Strain/Conditions
Pseudomonas aeruginosa 3-OH-C10:0PredominantPAO1
3-OH-C12:0SignificantPAO1
3-OH-C12:1MinorPAO1
Escherichia coli 3-OH-C14:0~5-10% of total fatty acidsK-12
Salmonella enterica 3-OH-C14:055.9% of lipid A fatty acidsS. typhi
Klebsiella pneumoniae Total Hydroxy FAs6% of total fatty acidsIsolate from spoilt paint

Note: The presented values are sourced from different studies and may vary based on the specific strain, culture conditions, and analytical methods used.

The Influence of Environmental Factors on 3-OH-FA Profiles

The composition of 3-OH-FAs in bacteria is not static and can be influenced by environmental conditions such as temperature. For instance, in Pseudomonas aeruginosa, changes in cultivation temperature can alter the fatty acid profile. One study demonstrated that while the overall concentration of hydroxy fatty acids remained relatively stable with temperature changes, the proportions of other fatty acid classes were affected[1]. This adaptability of the bacterial membrane is a critical factor for survival and pathogenesis.

Experimental Protocols

The accurate quantification of 3-OH-FAs from bacterial samples is paramount for comparative analysis. The following section outlines a standard methodology for the analysis of 3-OH-FAs using Gas Chromatography-Mass Spectrometry (GC-MS).

Bacterial Culture and Harvest
  • Culture: Grow the bacterial strains of interest in an appropriate liquid medium (e.g., Luria-Bertani broth) to the desired growth phase (typically mid-logarithmic or stationary).

  • Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

Extraction and Hydrolysis of Lipids
  • Cell Lysis and Lipid Extraction: Resuspend the bacterial pellet in a solvent mixture, typically a chloroform:methanol solution, to lyse the cells and extract the total lipids.

  • Acid Hydrolysis: The extracted lipids are subjected to acid hydrolysis (e.g., using hydrochloric acid in methanol) to cleave the fatty acid chains from the lipid A backbone. This step releases the 3-OH-FAs.

Derivatization of 3-Hydroxy Fatty Acids

To increase their volatility for GC-MS analysis, the hydroxyl and carboxyl functional groups of the 3-OH-FAs must be derivatized. A common method is silylation.

  • Silylation: The dried fatty acid extract is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heated to convert the fatty acids into their trimethylsilyl (B98337) (TMS) esters and ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatography: The derivatized fatty acids are separated on a capillary column (e.g., a non-polar column like HP-5MS). The oven temperature is programmed to ramp up gradually to allow for the separation of different fatty acid species based on their boiling points.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (e.g., by electron impact) and the resulting fragments are detected by the mass spectrometer. Specific ions characteristic of the TMS-derivatized 3-OH-FAs are monitored for quantification.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Harvesting Cell Harvesting Bacterial_Culture->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction Hydrolysis Acid Hydrolysis Lipid_Extraction->Hydrolysis Derivatization Derivatization (Silylation) Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Figure 1. Experimental workflow for 3-OH-FA analysis.

Lipid_A_Structure LipidA Lipid A GlcN' GlcN 3-OH-FA 3-OH-FA 3-OH-FA 3-OH-FA LPS Lipopolysaccharide (LPS) LPS->LipidA contains Core Core Oligosaccharide LPS->Core O_Antigen O-Antigen Core->O_Antigen

Figure 2. Simplified structure of Lipopolysaccharide (LPS).

Conclusion

The comparative analysis of 3-hydroxy fatty acid profiles offers a powerful tool for bacterial characterization and has significant implications for diagnostics and drug development. The distinct signatures of 3-OH-FAs in different bacterial species can be exploited for the development of rapid identification methods. Furthermore, as integral components of the endotoxic lipid A, understanding the variations in 3-OH-FA composition is crucial for the development of novel therapeutics targeting bacterial membrane integrity and for modulating the host immune response to infection. The standardized methodologies presented in this guide provide a robust framework for researchers to conduct their own comparative studies and contribute to this growing field of research.

References

Advantages of using tandem mass spectrometry for the structural elucidation of Methyl 3-hydroxyheptadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comprehensive comparison of analytical methodologies for characterizing Methyl 3-hydroxyheptadecanoate, with a focus on the distinct advantages of tandem mass spectrometry (MS/MS).

This compound, a hydroxylated fatty acid methyl ester, presents unique challenges for structural analysis. Its accurate identification is critical in various research contexts, from biomarker discovery to the development of novel therapeutics. While several analytical techniques can be employed, tandem mass spectrometry emerges as a superior method due to its unparalleled sensitivity, specificity, and the wealth of structural information it provides.

Tandem Mass Spectrometry: A Leap in Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) offers a significant advantage in the structural elucidation of this compound by providing detailed fragmentation patterns that act as a molecular fingerprint. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions.

The key advantage of MS/MS lies in its ability to pinpoint the location of functional groups and determine the overall structure with high confidence. For this compound, the fragmentation pattern is particularly informative. Based on the analysis of homologous 3-hydroxy fatty acid methyl esters, a characteristic and often base peak is observed at a mass-to-charge ratio (m/z) of 103. This fragment corresponds to the cleavage at the C3-C4 bond, encompassing the hydroxyl and ester functionalities, providing unambiguous evidence for the 3-hydroxy position.

Performance Comparison: Tandem MS vs. Alternatives

To objectively assess the most suitable technique for the structural elucidation of this compound, a comparison with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Parameter Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity Very High (fragmentation pattern is highly specific to the structure and position of functional groups)High (retention time and mass spectrum provide identification)High (provides detailed information on the chemical environment of each atom)
Sensitivity (LOD/LOQ) Very High (typically in the low ng/mL to pg/mL range for similar FAMEs)[1][2]High (typically in the ng/mL to µg/mL range for FAMEs)[3]Low (requires µg to mg quantities of pure sample)
Sample Preparation Minimal; direct infusion or LC separation is possible.Requires derivatization of the hydroxyl group to increase volatility and thermal stability.[4]Requires highly purified sample; can be non-destructive.
Structural Information Detailed fragmentation provides connectivity and functional group location.Mass spectrum provides molecular weight and some fragmentation, but may not be sufficient to pinpoint isomer positions without standards.Provides a complete map of the carbon-hydrogen framework and stereochemistry.
Analysis Time Fast (minutes per sample).Moderate (tens of minutes per sample).Slower (can range from minutes to hours per experiment).
Hyphenation Easily coupled with Liquid Chromatography (LC) for complex mixture analysis.Coupled with Gas Chromatography (GC) for separation of volatile compounds.Can be coupled with LC, but less common for routine analysis.

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) of this compound

1. Sample Preparation:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • For complex matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary, followed by reconstitution in the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ of this compound (C₁₈H₃₆O₃, MW: 300.48 g/mol ), which will be at m/z 301.48.

  • MS2 Fragmentation: Select the precursor ion at m/z 301.48 for collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum, including the characteristic fragment at m/z 103.

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

1. Derivatization (Silylation):

  • Dry the sample containing this compound completely under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.

  • Heat the mixture at 60-80°C for 30-60 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

2. Gas Chromatography (GC):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry (MS):

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: Scan a mass range that includes the molecular ion of the derivatized compound and its expected fragments.

Visualizing the Workflow and Logic

To further illustrate the analytical processes, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for tandem mass spectrometry and the logical relationship of fragmentation in MS/MS.

Tandem_Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Sample containing This compound Extraction Lipid Extraction (if necessary) Sample->Extraction Complex Matrix Dissolution Dissolution in LC Mobile Phase Sample->Dissolution Pure Standard Extraction->Dissolution LC Liquid Chromatography (Separation) Dissolution->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 First Mass Analyzer (MS1) (Precursor Ion Selection m/z 301.48) ESI->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 Second Mass Analyzer (MS2) (Product Ion Detection) CID->MS2 Data Data Acquisition (MS/MS Spectrum) MS2->Data

Figure 1. Experimental workflow for the structural elucidation of this compound using LC-MS/MS.

Fragmentation_Logic cluster_fragments Collision-Induced Dissociation Precursor Precursor Ion [M+H]⁺ m/z 301.48 Fragment1 Characteristic Fragment m/z 103 (Confirms 3-hydroxy position) Precursor->Fragment1 Specific Cleavage Fragment2 Other Fragments (e.g., loss of water, alkyl chain fragments) Precursor->Fragment2 General Fragmentations

References

Evaluating the linearity and range of a quantitative assay for Methyl 3-hydroxyheptadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of analytical methodologies for the quantification of Methyl 3-hydroxyheptadecanoate, a hydroxylated fatty acid methyl ester. The focus is on the critical performance characteristics of linearity and range, essential for robust and reliable quantification in research and clinical settings. This document outlines common analytical platforms, presents comparative performance data, and provides detailed experimental protocols.

Introduction to this compound Analysis

This compound is a derivative of 3-hydroxyheptadecanoic acid. 3-hydroxy fatty acids are intermediates in mitochondrial fatty acid beta-oxidation and are also known as characteristic components of lipid A in the lipopolysaccharide of Gram-negative bacteria.[1] Their accurate quantification is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and detecting bacterial endotoxins. The primary analytical techniques for the quantification of fatty acid methyl esters (FAMEs), including hydroxylated FAMEs, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Quantitative Assays

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a comparison of typical performance characteristics for GC-MS and LC-MS/MS methods in the analysis of hydroxylated fatty acid methyl esters and related compounds.

Table 1: Comparison of Quantitative Assay Performance for Hydroxylated Fatty Acid Methyl Esters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.998[2]
Limit of Detection (LOD) Low femtomol range on column[3]0.19 pg/mL (MRM mode)[4]
Lower Limit of Quantification (LLOQ) 7.87 mg (for corn oil FAMEs)0.025 ng/mL (for 24(S)-hydroxycholesterol in CSF)[5]
Precision (%RSD) <10%[3]<15%[2]
Accuracy/Recovery (%) 98-102%80-120%
Sample Throughput ModerateHigh
Derivatization Typically required (silylation for hydroxyl group)Can sometimes be avoided, but derivatization can improve sensitivity
Selectivity High, especially with selected ion monitoring (SIM)Very high, especially with multiple reaction monitoring (MRM)

Note: The presented data is compiled from studies on general FAMEs and other hydroxylated lipids and should be considered as a general reference. Method validation for this compound would be required for specific applications.

Experimental Protocols

Detailed methodologies for the analysis of hydroxylated fatty acids are provided below. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a typical workflow for the analysis of hydroxylated FAMEs.

1. Sample Preparation (Lipid Extraction and Derivatization):

  • Lipid Extraction: Extract total lipids from the sample (e.g., plasma, cell culture) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
  • Saponification and Methylation: Saponify the lipid extract using methanolic sodium hydroxide (B78521) to release free fatty acids. Subsequently, methylate the fatty acids using a reagent like boron trifluoride in methanol to form FAMEs.[6]
  • Silylation: To improve the volatility and thermal stability of the hydroxylated FAMEs, perform a silylation step. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
  • Injector Temperature: 250°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of Methyl 3-trimethylsilyloxy-heptadecanoate.

3. Data Analysis:

  • Generate a calibration curve using a series of known concentrations of a this compound standard that has undergone the same derivatization process.
  • Quantify the analyte in samples by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a typical workflow for the sensitive quantification of hydroxylated fatty acids.

1. Sample Preparation (Extraction):

  • Protein Precipitation and Extraction: For plasma or serum samples, precipitate proteins with a cold organic solvent like acetonitrile. Centrifuge and collect the supernatant.
  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction on the supernatant using a solvent such as methyl tert-butyl ether (MTBE) to isolate the lipids.
  • Derivatization (Optional but Recommended for Sensitivity): While not always necessary, derivatization of the carboxylic acid group can enhance ionization efficiency. Use a reagent like 2-picolylamine to label the carboxyl group.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 30% to 95% B over 10 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the derivatized or underivatized this compound.

3. Data Analysis:

  • Construct a calibration curve using a certified standard of this compound.
  • Determine the concentration of the analyte in the samples by interpolating the peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Plasma, Cells, etc.) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation, Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS GC-MS Workflow LCMS LC-MS/MS Analysis Derivatization->LCMS LC-MS/MS Workflow Quantification Quantification (Calibration Curve) GCMS->Quantification LCMS->Quantification Results Results (Concentration) Quantification->Results

Caption: A generalized workflow for the quantitative analysis of this compound.

Signaling Pathway Context: Fatty Acid β-Oxidation

3-hydroxy fatty acids are key intermediates in the mitochondrial beta-oxidation of fatty acids. The following diagram illustrates this pathway.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA + Acyl-CoA (n-2) Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

References

A Comparative Guide to the Extraction of Methyl 3-hydroxyheptadecanoate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient isolation of Methyl 3-hydroxyheptadecanoate, a long-chain hydroxy fatty acid methyl ester, from complex biological and environmental matrices is crucial for a variety of research applications, including microbial characterization and biomarker discovery. The choice of extraction methodology significantly impacts recovery, purity, and analytical sensitivity. This guide provides an objective comparison of three prevalent extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE), supported by available experimental data for similar analytes.

Data Presentation: A Comparative Analysis

While direct comparative studies on this compound are limited, the following table summarizes the expected performance of each extraction method based on data from the analysis of fatty acids and their methyl esters in complex matrices.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Supercritical Fluid Extraction (SFE)
Recovery Rate Generally high (can exceed 90%). A study on a mixture containing heptadecanoic acid reported a recovery of 99.2% as its fatty acid methyl ester (FAME) using SPE.Variable, often lower than SPE, and can be affected by analyte polarity and solvent choice.High, with the potential for optimization by modifying temperature and pressure.
Selectivity High, tunable by selecting appropriate sorbent chemistry.Moderate, dependent on solvent polarity and pH.High, easily tuned by altering pressure, temperature, and the use of co-solvents.
Purity of Extract Generally high, as interfering substances can be effectively washed away.Can be lower due to co-extraction of matrix components.Typically high, as CO2 is a selective solvent and evaporates completely.
Processing Time Relatively fast and amenable to automation.Can be time-consuming and labor-intensive, especially for multiple samples.Fast extraction times, often shorter than LLE.
Solvent Consumption Significantly lower than LLE.High, raising environmental and cost concerns.Minimal, as the primary solvent (CO2) is recycled. May require small amounts of organic co-solvents.
Automation Potential High.Moderate.High.
Cost (Initial) Moderate (requires cartridges and potentially an automation system).Low (requires basic laboratory glassware).High (requires specialized SFE instrumentation).
Cost (Operational) Low to moderate.Moderate (due to solvent purchase and disposal).Low (CO2 is inexpensive).

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the extraction of this compound using SPE, LLE, and SFE.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Start Complex Matrix (e.g., Soil, Bacterial Culture) Homogenize Homogenization/Lysis Start->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash (Remove Impurities) Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Solvent Elute->Evaporate Reconstitute Reconstitute in Analytical Solvent Evaporate->Reconstitute Analyze GC-MS/LC-MS Analysis Reconstitute->Analyze

Figure 1: General workflow for Solid-Phase Extraction (SPE).

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Start Complex Matrix Homogenize Homogenization/Lysis Start->Homogenize AddSolvent Add Immiscible Organic Solvent Homogenize->AddSolvent Mix Vortex/Shake AddSolvent->Mix Separate Phase Separation Mix->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction (Optional) Collect->Repeat Evaporate Evaporate Solvent Collect->Evaporate Repeat->Collect Reconstitute Reconstitute Evaporate->Reconstitute Analyze GC-MS/LC-MS Analysis Reconstitute->Analyze

Figure 2: General workflow for Liquid-Liquid Extraction (LLE).

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis Start Complex Matrix Prepare Sample Preparation (e.g., drying, grinding) Start->Prepare LoadCell Load Extraction Cell Prepare->LoadCell Pressurize Pressurize with Supercritical CO2 LoadCell->Pressurize Extract Dynamic Extraction Pressurize->Extract Collect Collect Extract Extract->Collect Depressurize Depressurize & Evaporate CO2 Collect->Depressurize Reconstitute Reconstitute in Solvent Depressurize->Reconstitute Analyze GC-MS/LC-MS Analysis Reconstitute->Analyze

Figure 3: General workflow for Supercritical Fluid Extraction (SFE).

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. It is important to note that for bacterial samples, a preliminary saponification step is often required to liberate covalently bound hydroxy fatty acids from cellular lipids.

Saponification Pre-treatment (for Bacterial Matrices)

For the complete analysis of cellular fatty acids, including hydroxy fatty acids, a saponification step is recommended.

  • Cell Lysis: Resuspend bacterial cell pellets in a suitable volume of a saponification reagent (e.g., 3.75 M NaOH in 50% aqueous methanol).

  • Heating: Heat the suspension at 100°C for 30 minutes in a sealed tube with intermittent vortexing.

  • Acidification: Cool the sample and acidify to a pH of approximately 2.0 using a strong acid (e.g., HCl). This step protonates the fatty acid salts to their free acid form.

  • Methylation: Proceed with methylation before extraction. Add a methylating agent like boron trifluoride in methanol (B129727) (BF3-methanol) and heat at 80°C for 10 minutes.

  • Extraction: After cooling, proceed with one of the extraction methods described below.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and should be optimized for the specific matrix and analyte concentration.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) appropriate for the nonpolar nature of this compound.

  • Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by deionized water. This activates the sorbent.

  • Sample Loading: Load the pre-treated and methylated sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the target analyte, this compound, with a small volume of a nonpolar organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Post-Elution: The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classical method that relies on the differential solubility of the analyte in two immiscible liquid phases.

  • Solvent Addition: To the aqueous sample containing the methylated analyte, add an equal volume of a water-immiscible organic solvent (e.g., hexane, diethyl ether, or a mixture of chloroform (B151607) and methanol).

  • Mixing: Vigorously mix the two phases for several minutes using a vortex mixer or by manual shaking to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Allow the phases to separate either by standing or by centrifugation.

  • Collection: Carefully collect the organic phase containing the this compound.

  • Repeated Extraction (Optional): For improved recovery, the aqueous phase can be re-extracted with fresh organic solvent one or two more times. The organic phases are then combined.

  • Drying and Concentration: The combined organic extracts can be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and then concentrated.

Supercritical Fluid Extraction (SFE) Protocol

SFE utilizes a fluid at a temperature and pressure above its critical point as the extraction solvent, most commonly carbon dioxide (CO2).

  • Sample Preparation: The sample matrix should be dry and, if solid, finely ground to increase the surface area for extraction.

  • Loading the Extraction Vessel: Pack the prepared sample into the SFE extraction vessel.

  • Setting Parameters: Set the desired extraction temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar). A co-solvent such as methanol or ethanol (B145695) can be added to the supercritical CO2 to increase its polarity and enhance the extraction of moderately polar compounds.

  • Extraction: Pump supercritical CO2 (with or without a co-solvent) through the extraction vessel. The extraction can be performed in a dynamic mode (continuous flow) or a static mode (soaking) followed by a dynamic rinse.

  • Collection: The extract is collected by depressurizing the fluid, which causes the CO2 to return to its gaseous state and leave the non-volatile analyte behind in a collection vial.

  • Post-Extraction: The collected extract can be dissolved in a suitable solvent for analysis.

Conclusion

The selection of an appropriate extraction method for this compound is a critical step that depends on the specific requirements of the analysis.

  • Solid-Phase Extraction (SPE) offers a balanced approach with high recovery, good selectivity, and the potential for automation, making it suitable for routine analysis of a large number of samples.

  • Liquid-Liquid Extraction (LLE) is a cost-effective method that requires minimal specialized equipment but can be less efficient and more labor-intensive.

  • Supercritical Fluid Extraction (SFE) stands out as a "green" and highly tunable technique that provides clean extracts, though it requires a significant initial investment in instrumentation.

For researchers aiming for high-throughput and reproducible extractions, SPE is often the preferred choice. For applications where solvent use is a major concern and high purity is paramount, SFE presents a powerful alternative. LLE remains a viable option for smaller-scale studies or when specialized equipment is not available. Ultimately, the optimal method will be determined by balancing the analytical goals with the available resources.

Safety Operating Guide

Proper Disposal of Methyl 3-Hydroxyheptadecanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for methyl 3-hydroxyheptadecanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), responsible disposal is paramount to maintain a safe laboratory environment and prevent environmental contamination.

Hazard Assessment and Initial Handling

According to its Safety Data Sheet (SDS), this compound is not a regulated hazardous substance. However, it is designated as slightly hazardous to water, meaning large quantities should not be released into groundwater, water courses, or sewage systems[1]. Standard laboratory precautions should always be observed during handling.

Key Safety Information:

PropertySummary of DataCitation
GHS Classification Not classified as hazardous[1]
Primary Hazards Slightly hazardous for water.[1]
First Aid - Inhalation Move to fresh air; consult a doctor if complaints arise.[1]
First Aid - Skin Contact Generally does not irritate the skin.[1]
First Aid - Eye Contact Rinse opened eye for several minutes under running water.[1]
First Aid - Ingestion Consult a doctor if symptoms persist.[1]
Stability Stable under recommended storage conditions. No decomposition if used according to specifications.[1]
Incompatibilities No specific incompatibilities listed.[1]

Disposal Workflow

The proper disposal of any laboratory chemical, including those not classified as hazardous, requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a logical sequence of steps for the disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_path Disposal Pathways cluster_final_disposal Final Disposal Waste_Determination 1. Waste Determination Is the waste contaminated? Consult_EHS 2. Consult Institutional EHS Policy Review specific guidelines. Waste_Determination->Consult_EHS Always Non_Hazardous_Solid 3a. Non-Hazardous Solid Waste (Uncontaminated) Consult_EHS->Non_Hazardous_Solid If uncontaminated and policy allows Chemical_Waste 3b. Chemical Waste Stream (Contaminated or per EHS) Consult_EHS->Chemical_Waste If contaminated or required by EHS Regular_Trash 4a. Dispose in Regular Lab Trash Non_Hazardous_Solid->Regular_Trash Waste_Collection 4b. Package, Label, and Arrange for Pickup Chemical_Waste->Waste_Collection

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Step 1: Waste Determination

Before initiating disposal, a thorough waste determination must be performed. This involves assessing whether the this compound waste is in its pure form or has been contaminated with other substances during experimental procedures.

  • Uncontaminated Waste: Pure, unused, or leftover this compound that has not come into contact with hazardous materials.

  • Contaminated Waste: this compound that is mixed with solvents, other reagents, or biological materials.

Step 2: Consultation with Environmental Health and Safety (EHS)

Crucially, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department or refer to the established laboratory waste management plan. EHS will provide specific protocols that are compliant with local, state, and federal regulations. Many institutions have specific guidelines for the disposal of non-regulated chemical waste[2][3].

Step 3: Segregation and Collection

Proper segregation of waste is a fundamental principle of laboratory safety[4][5].

  • For Uncontaminated, Non-Hazardous Solid Waste: If your EHS confirms that uncontaminated this compound can be disposed of as non-hazardous solid waste, it should be collected in a designated, clearly labeled container. Do not mix it with hazardous waste, as this will necessitate treating the entire mixture as hazardous[1].

  • For Contaminated or EHS-Designated Chemical Waste: This waste must be collected in a chemically compatible, leak-proof container with a secure lid[5][6]. The container must be appropriately labeled as "Hazardous Waste" or as directed by your institution's EHS. The label should clearly identify the contents, including this compound and any contaminants, along with the date of accumulation[4][6].

Step 4: Final Disposal

The final disposal route depends on the waste determination and EHS guidance.

  • Disposal as Non-Hazardous Solid Waste: For uncontaminated material, and with EHS approval, it may be permissible to dispose of it in the regular laboratory trash[2][3]. However, it should not be disposed of in a way that allows it to enter drains or waterways.

  • Disposal through the Chemical Waste Program: For contaminated waste, or if required by your institution, the labeled waste container should be stored in a designated satellite accumulation area. Follow your institution's procedures to arrange for pickup by the EHS department or a licensed hazardous waste contractor[4][7].

Experimental Protocols

This section would typically include detailed methodologies for experiments cited. As this is a guidance document on disposal, no experimental protocols are directly cited. The primary "protocol" is the disposal procedure itself, which is detailed above.

Logical Relationships in Waste Management

The sound management of laboratory waste is built on a foundation of key principles that are logically interconnected. Adherence to these principles ensures a safe and compliant laboratory environment.

WasteManagementPrinciples cluster_core Core Principles of Lab Waste Management Waste_ID Waste Identification and Classification Segregation Proper Segregation Waste_ID->Segregation informs Containment Secure Containment Segregation->Containment requires Labeling Clear Labeling Containment->Labeling must have Storage Safe Storage Labeling->Storage enables Disposal Compliant Disposal Storage->Disposal precedes Disposal->Waste_ID feedback loop for future waste streams

Caption: Interconnected principles of laboratory waste management.

By adhering to these structured procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling Methyl 3-hydroxyheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Methyl 3-hydroxyheptadecanoate, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety gogglesProtects against potential splashes or aerosols.
Hand Protection Chemical-resistant gloves (Nitrile or butyl rubber recommended)Prevents direct skin contact.[2][3] It is crucial to inspect gloves for any signs of degradation or puncture before use.[2]
Skin and Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area. A respirator is not typically required under normal use conditions with adequate ventilation.[4]Minimizes inhalation of any potential dust or aerosols.

Safe Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that a standard eyewash station and safety shower are accessible. The work area, such as a chemical fume hood or a designated benchtop, should be clean and uncluttered.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1.

  • Dispensing: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust. For solutions, use a pipette or a graduated cylinder to handle the liquid carefully.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the chemical, even when gloves have been worn.[2]

  • Storage: Store this compound in a tightly sealed and clearly labeled container.[2] Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5] The compound is stable for at least four years when stored correctly.[6]

Logical Workflow for Handling this compound

A Preparation - Access to safety shower/eyewash - Clean workspace B Don PPE - Safety Goggles - Lab Coat - Gloves A->B C Chemical Handling - Use appropriate tools - Minimize dust/aerosols B->C D Post-Handling - Wash hands thoroughly - Clean workspace C->D E Storage - Tightly sealed container - Cool, dry, ventilated area D->E

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Chemical waste must be managed to ensure the safety of personnel and to comply with environmental regulations.

Step-by-Step Disposal Protocol

  • Waste Collection: Collect waste this compound and any contaminated disposable materials (e.g., gloves, wipes) in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly sealed when not in use. Store it in a designated secondary containment area that is away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup and disposal.

  • Regulatory Compliance: Ensure that the disposal of chemical waste is in accordance with all local, regional, and national regulations.

Disposal Decision Pathway

A Chemical waste generated B Collect in a labeled, sealed container A->B C Store in a designated secondary containment area B->C D Consult Institutional EHS for disposal guidelines C->D E Arrange for professional waste disposal pickup D->E

Caption: Decision pathway for the proper disposal of chemical waste.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Table 2: Emergency Procedures

SituationAction
Spill For a small spill, wipe up with an absorbent material and place it in the chemical waste container. For a larger spill, control the source of the leak if it is safe to do so, contain the spill, and follow your institution's spill response procedures.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water. Remove any contaminated clothing.[7] Generally, the product does not irritate the skin.[1]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.